(3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-(4-bromobutan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BrNO2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5-6H2,1-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLROSIRAEKEFNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCBr)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of (3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of a specific, detailed experimental protocol for this exact molecule in publicly accessible literature, this guide presents a generalized yet detailed methodology based on well-established procedures for the synthesis of analogous bromoalkyl carbamates.
Introduction
This compound, also known as tert-butyl (3-bromobutan-2-yl)carbamate, is a bifunctional molecule incorporating a protected amine and a reactive alkyl bromide. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a wide range of reaction conditions and can be readily removed under acidic conditions, making it a cornerstone in multi-step organic synthesis. The presence of a bromine atom allows for subsequent nucleophilic substitution reactions, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures. These features make it a versatile intermediate in the synthesis of novel therapeutic agents.[1]
Molecular Properties:
| Property | Value |
| CAS Number | 128412-15-7[2] |
| Molecular Formula | C₉H₁₈BrNO₂[2] |
| Molecular Weight | 252.15 g/mol [2] |
Synthetic Pathway
The most direct and common approach for the synthesis of this compound is the Boc protection of the corresponding amine, 3-bromo-1-butanamine (also referred to as 3-bromobutan-2-amine). This reaction involves the treatment of the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.
Caption: Proposed synthetic pathway for this compound.
An alternative, though less direct, synthetic route could involve the bromination of a corresponding Boc-protected amino alcohol, such as tert-butyl (3-hydroxy-1-methylpropyl)carbamate. However, this guide will focus on the more straightforward Boc protection of the bromoamine.
Experimental Protocol (Generalized)
This protocol is a generalized procedure based on the synthesis of similar N-Boc protected bromoalkanes. Optimization of reaction conditions may be necessary to achieve optimal yield and purity for the target molecule.
3.1. Materials and Reagents:
-
3-Bromobutan-2-amine or its hydrochloride salt
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Base (e.g., triethylamine, sodium bicarbonate, sodium hydroxide)
-
Solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, or a biphasic system)
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
3.2. Reaction Procedure:
-
Dissolution: Dissolve 3-bromobutan-2-amine (1.0 eq) in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer. If starting from the hydrochloride salt, a biphasic system with an aqueous solution of a base like sodium bicarbonate might be employed.
-
Base Addition: Add the base (1.1-1.5 eq) to the solution. For triethylamine, it can be added directly. For inorganic bases, an aqueous solution is typically used.
-
Boc₂O Addition: Cool the mixture in an ice bath (0 °C). Add di-tert-butyl dicarbonate (1.0-1.2 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
If a biphasic system was used, separate the organic layer. If a single solvent was used, perform a liquid-liquid extraction with a suitable solvent like ethyl acetate.
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl, if an amine base was used), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Caption: Experimental workflow for the synthesis and purification of the target compound.
Quantitative Data
Table of Expected Yields for Analogous Reactions:
| Substrate | Reagents | Solvent | Yield (%) | Reference |
| 2-Bromoethylamine hydrobromide | Boc₂O, Triethylamine | Acetonitrile | 82 (65% pure by NMR) | [3] |
| 2-Bromoethylamine hydrobromide | Boc₂O, NaOH | Methanol/Water | 91-93 (100% pure by NMR) | [3] |
Based on these examples, a well-optimized procedure for the synthesis of this compound could be expected to achieve a yield in the range of 80-95%.
Characterization
The structure of the synthesized this compound should be confirmed by standard analytical techniques.
Expected Spectroscopic Data:
-
¹H NMR: The spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group at approximately 1.4 ppm. The protons on the butyl chain will appear as multiplets, with their chemical shifts influenced by the adjacent amine and bromine substituents. The N-H proton will likely appear as a broad singlet.[4]
-
¹³C NMR: The spectrum should show a signal for the quaternary carbon of the tert-butyl group around 80 ppm and the carbonyl carbon of the carbamate at approximately 155 ppm. The carbons of the butyl chain will have distinct signals.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak [M]+ or adducts such as [M+H]+ or [M+Na]+, confirming the molecular weight of 252.15 g/mol . The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in two characteristic peaks separated by 2 m/z units.
Applications in Drug Development
While specific applications of this compound are not extensively documented, compounds with this structural motif are valuable intermediates in the synthesis of a wide range of biologically active molecules.[1] The carbamate group is a common feature in many approved drugs, acting as a stable and bioisosteric replacement for a peptide bond.[5] The bromo-substituent provides a handle for introducing various functionalities through nucleophilic substitution, allowing for the exploration of structure-activity relationships in drug discovery programs. Potential therapeutic areas where this building block could be employed include the development of enzyme inhibitors, receptor modulators, and other small molecule therapeutics.[1][6]
Conclusion
The synthesis of this compound can be reliably achieved through the Boc protection of 3-bromo-1-butanamine. This guide provides a robust, generalized framework for its preparation and characterization. The versatility of this compound as a synthetic intermediate underscores its potential utility for researchers and professionals in the field of drug discovery and development. Further optimization of the presented protocol will likely lead to high yields of the desired product, facilitating its use in the synthesis of novel and complex molecular entities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. canbipharm.com [canbipharm.com]
- 3. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
(3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester molecular weight
An In-depth Technical Guide on the Molecular Weight of (3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester
For researchers, scientists, and professionals engaged in drug development, a precise understanding of the physicochemical properties of chemical compounds is paramount. This guide provides a detailed analysis of the molecular weight of this compound, a compound of interest in synthetic organic chemistry and pharmaceutical research.
Molecular Structure and Composition
This compound is a carbamate ester containing a bromine atom. Its chemical structure dictates its molecular formula, which is the first step in determining its molecular weight. The established molecular formula for this compound is C₉H₁₈BrNO₂.[1][2][3]
Calculation of Molecular Weight
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on the atomic weights of carbon, hydrogen, bromine, nitrogen, and oxygen.
The contribution of each element to the total molecular weight is detailed in the table below.
| Element | Symbol | Count | Standard Atomic Weight (amu) | Total Contribution (amu) |
| Carbon | C | 9 | 12.011 | 108.099 |
| Hydrogen | H | 18 | 1.008[4][5][6] | 18.144 |
| Bromine | Br | 1 | 79.904[7][8][9] | 79.904 |
| Nitrogen | N | 1 | 14.007[10][11][12][13] | 14.007 |
| Oxygen | O | 2 | 15.999[14][15][16] | 31.998 |
| Total | 252.152 |
Based on the summation of the atomic weights, the molecular weight of this compound is approximately 252.15 g/mol .[1]
Experimental Determination of Molecular Weight
While the theoretical molecular weight provides a precise value based on isotopic abundances, experimental verification is a critical step in compound characterization. Mass spectrometry is the primary analytical technique used for this purpose.
Experimental Protocol: Molecular Weight Determination by Mass Spectrometry
A detailed methodology for determining the molecular weight of this compound using electrospray ionization mass spectrometry (ESI-MS) is as follows:
-
Sample Preparation: A dilute solution of the compound is prepared by dissolving approximately 1 mg of the substance in 1 mL of a suitable solvent, such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source is used. The instrument is calibrated using a standard of known mass.
-
Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
Ionization: A high voltage is applied to the capillary tip, causing the nebulized droplets to become charged. The solvent evaporates, leading to the formation of gas-phase ions of the analyte. For this compound, protonated molecules [M+H]⁺ are typically observed in positive ion mode.
-
Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).
-
Detection and Data Analysis: The detector records the abundance of ions at each m/z value. The resulting mass spectrum will show a peak corresponding to the [M+H]⁺ ion. The molecular weight (M) is determined by subtracting the mass of a proton (approximately 1.007 amu) from the measured m/z value of the primary peak. The isotopic pattern, particularly the characteristic M and M+2 peaks due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br), is also analyzed to confirm the elemental composition.
The following diagram illustrates the general workflow for this experimental procedure.
Caption: Workflow for molecular weight determination via ESI-MS.
Signaling Pathways and Logical Relationships
In the context of drug development, understanding how a compound's properties relate to its biological activity is crucial. The following diagram illustrates a conceptual relationship between the physicochemical properties of a compound like this compound and its progression through the drug discovery pipeline.
Caption: Physicochemical properties influencing drug discovery stages.
References
- 1. canbipharm.com [canbipharm.com]
- 2. This compound | 128412-15-7 [sigmaaldrich.com]
- 3. This compound|CAS 128412-15-7|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 4. quora.com [quora.com]
- 5. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 6. Hydrogen - Wikipedia [en.wikipedia.org]
- 7. Bromine - Wikipedia [en.wikipedia.org]
- 8. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 9. byjus.com [byjus.com]
- 10. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 11. youtube.com [youtube.com]
- 12. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 13. Nitrogen | N (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. princeton.edu [princeton.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. Oxygen, atomic [webbook.nist.gov]
Reactivity of Boc-Protected Brominated Amines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of tert-butyloxycarbonyl (Boc)-protected brominated amines, crucial intermediates in pharmaceutical and materials science research. This document details their engagement in a variety of cross-coupling reactions, offering quantitative data, explicit experimental protocols, and visual representations of reaction mechanisms and workflows to facilitate practical application in the laboratory.
Introduction
Boc-protected brominated amines are versatile building blocks in modern organic synthesis. The Boc protecting group offers stability under a range of reaction conditions, yet can be readily removed under acidic conditions, making it an ideal choice for multi-step syntheses. The bromine atom serves as a key functional handle for the introduction of molecular complexity through various carbon-carbon and carbon-nitrogen bond-forming reactions. This guide explores the utility of these substrates in several palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille, and Heck reactions, as well as in lithiation-borylation and Grignard reagent formation.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of biaryl, aryl-alkyne, and aryl-amine moieties, which are prevalent in pharmacologically active compounds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between organoboron compounds and organic halides. For Boc-protected brominated amines, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups.
| Entry | Aryl Bromide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-Boc-4-bromoaniline | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 95 | N/A |
| 2 | N-Boc-2-bromoaniline | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 16 | 88 | N/A |
| 3 | N-Boc-3-bromoaniline | Pyridine-3-boronic acid | [Pd(allyl)Cl]₂ (1) | XPhos (2) | Cs₂CO₃ | t-BuOH/H₂O | 90 | 12 | 92 | N/A |
| 4 | N-Boc-4-bromoaniline | Methylboronic acid | CataCXium A Pd G3 (3) | - | Cs₂CO₃ | 2-MeTHF/H₂O | 70 | 18 | 85 | [1] |
| 5 | N-Boc-7-bromotryptophan | 4-Carboxyphenylboronic acid | Pd-nanoparticles | - | K₃PO₄ | H₂O | 40 | 2 | 86 (conversion) | [2] |
Note: Yields are isolated yields unless otherwise specified. This table is a representative summary based on literature precedents.
A flame-dried Schlenk flask is charged with N-Boc-4-bromoaniline (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv). The flask is evacuated and backfilled with argon three times. Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) is then added. A degassed solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL) is added via syringe. The reaction mixture is heated to 100 °C and stirred for 12 hours. Upon completion (monitored by TLC), the reaction is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired N-Boc-4-phenylaniline.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a diverse range of arylamines.
| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-Boc-4-bromoaniline | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu | Toluene | 100 | 18 | 94 | N/A |
| 2 | N-Boc-2-bromoaniline | Aniline | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 85 | [3] |
| 3 | N-Boc-3-bromoaniline | Benzophenone imine | [Pd(allyl)Cl]₂ (1.5) | t-BuXPhos (3) | LiHMDS | THF | 65 | 12 | 91 | N/A |
| 4 | N-Boc-4-bromoaniline | Indole | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Toluene | 100 | 20 | 89 | N/A |
Note: Yields are isolated yields. This table is a representative summary based on literature precedents.
An oven-dried Schlenk tube is charged with N-Boc-4-bromoaniline (1.0 mmol, 1.0 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and XPhos (0.02 mmol, 2 mol%). The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL) and morpholine (1.2 mmol, 1.2 equiv) are added via syringe. The reaction mixture is heated to 100 °C for 18 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL), filtered through a pad of Celite, and concentrated. The residue is purified by flash chromatography to yield the N-Boc-4-(morpholino)aniline.[4]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable arylalkyne structures.
| Entry | Aryl Bromide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-Boc-4-bromoaniline | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 93 | N/A |
| 2 | N-Boc-3-bromoaniline | Trimethylsilylacetylene | Pd(OAc)₂ (1) | CuI (2) | Piperidine | DMF | 80 | 8 | 88 | [5] |
| 3 | N-Boc-2-bromoaniline | 1-Hexyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 85 | [6] |
| 4 | N-Boc-4-bromoaniline | Phenylacetylene | (NHC)-Pd (0.01) | (NHC)-Cu (1) | Cs₂CO₃ | Toluene | RT | 12 | 90 | [7] |
Note: Yields are isolated yields. This table is a representative summary based on literature precedents.
To a solution of N-Boc-4-bromoaniline (1.0 mmol, 1.0 equiv) in anhydrous and degassed THF (10 mL) are added triethylamine (3.0 mmol, 3.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%). Phenylacetylene (1.1 mmol, 1.1 equiv) is then added dropwise. The reaction mixture is stirred at 60 °C for 6 hours under an argon atmosphere. After completion, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate (25 mL) and washed with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL). The organic layer is dried over magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.[8]
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide, offering a mild and functional group tolerant method for C-C bond formation.
In a Schlenk flask, N-Boc-2-bromoaniline (1.0 mmol, 1.0 equiv), tributyl(phenyl)stannane (1.2 mmol, 1.2 equiv), and lithium chloride (3.0 mmol, 3.0 equiv) are dissolved in anhydrous DMF (5 mL). The solution is degassed with argon for 15 minutes. Pd(PPh₃)₄ (0.03 mmol, 3 mol%) is added, and the mixture is heated to 90 °C for 16 hours. After cooling, the reaction is diluted with ethyl acetate (30 mL) and washed with a saturated aqueous solution of KF (3 x 15 mL) to remove tin byproducts, followed by water and brine. The organic layer is dried, filtered, and concentrated. Purification by flash chromatography affords the desired product.[9]
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.
A mixture of N-Boc-4-bromoaniline (1.0 mmol, 1.0 equiv), styrene (1.5 mmol, 1.5 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv) in DMF (5 mL) is heated to 120 °C for 12 hours in a sealed tube.[10] The reaction is then cooled, diluted with water (20 mL), and extracted with ethyl acetate (3 x 15 mL). The combined organic extracts are washed with brine, dried, and concentrated. The product is purified by column chromatography. It should be noted that under certain Heck reaction conditions, the Boc group may be cleaved.[4]
Other Synthetic Transformations
Lithiation-Borylation
Direct lithiation of the aromatic ring followed by borylation provides a route to Boc-protected aminophenylboronic esters, which are valuable intermediates for subsequent Suzuki-Miyaura couplings.
To a solution of N-Boc-4-bromoaniline (1.0 mmol, 1.0 equiv) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere is added n-butyllithium (1.1 mmol, 1.1 equiv in hexanes) dropwise. The mixture is stirred for 1 hour at -78 °C. Triisopropyl borate (1.5 mmol, 1.5 equiv) is then added, and the reaction is allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are dried and concentrated. The resulting boronic ester can be used directly or purified by chromatography.
Grignard Reagent Formation
While challenging due to the presence of the potentially reactive Boc group, Grignard reagents can be formed from Boc-protected brominated amines under carefully controlled conditions.
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an argon atmosphere, magnesium turnings (1.2 mmol, 1.2 equiv) are placed. A small crystal of iodine is added to activate the magnesium. A solution of N-Boc-4-bromoaniline (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL) is added dropwise to initiate the reaction. The mixture is gently heated to maintain a steady reflux. After the magnesium has been consumed, the Grignard reagent is cooled and can be used in subsequent reactions, such as addition to an aldehyde.[11][12] For example, dropwise addition of benzaldehyde (1.0 mmol, 1.0 equiv) at 0 °C, followed by warming to room temperature and acidic workup, would yield the corresponding secondary alcohol.
Reaction Mechanisms and Workflows
Catalytic Cycles
The following diagrams illustrate the catalytic cycles for the key palladium-catalyzed cross-coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 7. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Stille Coupling [organic-chemistry.org]
- 10. biolmolchem.com [biolmolchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Versatile Synthon: A Technical Guide to (3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
(3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester , a key bifunctional building block in modern organic synthesis, offers a strategic combination of a reactive alkyl bromide and a protected amine. This structure makes it an invaluable intermediate for the construction of complex nitrogen-containing molecules, particularly in the realm of pharmaceutical and agrochemical development. This technical guide provides an in-depth analysis of its synthesis, reactivity, and applications, supported by experimental data and procedural outlines.
Core Properties and Synthesis
This compound, with the CAS Number 128412-15-7, possesses a molecular formula of C₉H₁₈BrNO₂ and a molecular weight of 252.15 g/mol .[1] The tert-butoxycarbonyl (Boc) protecting group on the amine functionality is crucial to its utility, rendering the amine nucleophilicity inert under a wide range of reaction conditions, thus allowing for selective transformations at the alkyl bromide terminus. The Boc group is known for its stability in basic and nucleophilic environments and can be readily removed under acidic conditions.[1][2]
The synthesis of this and related Boc-protected amino alcohols and their derivatives often involves the reaction of the corresponding amino alcohol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. Subsequent bromination of the hydroxyl group, for instance using triphenylphosphine and carbon tetrabromide or other standard brominating agents, yields the target molecule.
Reactivity and Synthetic Applications
The primary utility of this compound lies in its ability to act as an electrophile in nucleophilic substitution reactions. The bromine atom serves as a good leaving group, allowing for the introduction of a variety of functionalities through reaction with a diverse range of nucleophiles.
Alkylation of Amines and Other Nucleophiles
A common application is the alkylation of primary and secondary amines to introduce the 1-methyl-3-aminopropyl moiety. This reaction is fundamental in the construction of more complex diamine structures, which are prevalent in bioactive molecules. The general workflow for such a reaction is depicted below:
Caption: General workflow for the alkylation of nucleophiles.
This strategy has been employed in the synthesis of various pharmaceutical intermediates. For instance, the related compound, (3-Amino-1-methyl-propyl)carbamic acid tert-butyl ester, serves as a crucial intermediate in the development of drugs targeting neurological disorders.[3][4]
Synthesis of Heterocyclic Compounds
The bifunctional nature of this compound makes it a valuable precursor for the synthesis of nitrogen-containing heterocyclic compounds. Intramolecular cyclization, following either a prior or subsequent reaction at the bromine center, can lead to the formation of substituted pyrrolidines and other related ring systems. These structural motifs are frequently found in alkaloids and other biologically active natural products and synthetic drugs.
Experimental Protocols
While specific, detailed experimental protocols for the synthesis and reactions of this compound are not widely published in open literature, general procedures for analogous transformations can be adapted.
Representative Procedure for Alkylation of a Primary Amine:
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.1 eq)
-
Potassium carbonate (2.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the primary amine in DMF, add potassium carbonate and stir the suspension at room temperature.
-
Add a solution of this compound in DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Procedure for Boc-Deprotection:
Materials:
-
Boc-protected amine (1.0 eq)
-
Trifluoroacetic acid (TFA) (10-20 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Add TFA to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent.
-
Dry the combined organic layers and concentrate to yield the deprotected amine.
Data Presentation
Quantitative data for reactions involving this compound is scarce in publicly available literature. However, for analogous reactions with similar Boc-protected bromoalkanes, yields can be expected to be in the range of 60-90% depending on the nucleophile and reaction conditions.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 128412-15-7 |
| Molecular Formula | C₉H₁₈BrNO₂ |
| Molecular Weight | 252.15 g/mol |
Signaling Pathways and Drug Development
While direct involvement of this compound in specific signaling pathways is not documented, the molecules synthesized using this building block are often designed to interact with biological targets. For example, diamine structures derived from this synthon can be incorporated into enzyme inhibitors or receptor ligands. The 1-methyl-3-aminopropyl scaffold can be crucial for establishing key binding interactions within a protein's active site.
The logical relationship for its application in drug discovery can be visualized as follows:
Caption: Role in a typical drug discovery workflow.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its bifunctional nature, combining a reactive alkyl bromide with a protected amine, allows for the strategic and controlled introduction of the 1-methyl-3-aminopropyl moiety into a wide array of molecules. This capability is of particular importance in the fields of medicinal chemistry and drug development, where the synthesis of complex nitrogen-containing compounds is paramount. While detailed public data on this specific reagent is limited, its utility can be inferred from the well-established chemistry of analogous compounds, making it an essential tool for the modern synthetic chemist.
References
Spectroscopic and Methodological Profile of (3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and experimental methodologies related to (3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester. The information is intended to support research and development activities by providing detailed, quantitative data and procedural insights.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound. This data is essential for the identification, characterization, and quality control of the compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.5 - 4.7 | Broad Singlet | 1H | NH |
| ~3.7 - 3.9 | Multiplet | 1H | CH-NH |
| ~3.4 - 3.6 | Triplet | 2H | CH₂-Br |
| ~1.9 - 2.1 | Multiplet | 2H | CH₂-CH₂Br |
| 1.45 | Singlet | 9H | C(CH₃)₃ |
| 1.20 | Doublet | 3H | CH-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~155.5 | C=O (Carbamate) |
| ~79.5 | C(CH₃)₃ |
| ~48.0 | CH-NH |
| ~35.0 | CH₂-Br |
| ~33.0 | CH₂-CH₂Br |
| ~28.5 | C(CH₃)₃ |
| ~20.0 | CH-CH₃ |
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3340 | N-H Stretch |
| ~2970 | C-H Stretch (Aliphatic) |
| ~1690 | C=O Stretch (Carbamate) |
| ~1520 | N-H Bend |
| ~1160 | C-O Stretch |
| ~650 | C-Br Stretch |
Table 4: Mass Spectrometry Data
| m/z | Assignment |
| 252/254 | [M+H]⁺ (Isotopic pattern for Br) |
| 196/198 | [M - C₄H₈]⁺ |
| 174/176 | [M - C₄H₉O]⁺ |
| 152 | [M - Br - C₄H₉]⁺ |
| 57 | [C(CH₃)₃]⁺ |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are foundational for the accurate acquisition of spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A standard 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Spectral Width: -2 to 12 ppm.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024-4096 (or more, depending on concentration).
-
Spectral Width: 0 to 200 ppm.
-
Relaxation Delay: 2-5 seconds.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often equipped with an attenuated total reflectance (ATR) accessory.
Sample Preparation (ATR method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample scan.
Data Processing:
-
The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
-
Label the significant peaks corresponding to the functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Instrumentation: A mass spectrometer, typically coupled with a chromatographic inlet system (e.g., GC-MS or LC-MS) and using an electrospray ionization (ESI) or electron ionization (EI) source.
Sample Preparation (for LC-MS with ESI):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
Acquisition (ESI):
-
Ionization Mode: Positive ion mode is typically used for carbamates to observe the [M+H]⁺ or [M+Na]⁺ adducts.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Capillary Voltage and Temperature: Optimize based on the specific instrument and compound.
Data Processing:
-
Analyze the resulting mass spectrum to identify the molecular ion peak. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for all bromine-containing fragments.
-
Identify major fragment ions to aid in structural confirmation.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound.
Caption: Experimental Workflow for Synthesis and Characterization.
An In-depth Technical Guide to the Chemical Stability of (3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester is a key intermediate in the synthesis of various pharmaceutical compounds. Its chemical stability is a critical parameter that influences its storage, handling, and application in multi-step synthetic processes. This technical guide provides a comprehensive overview of the chemical stability of this compound, focusing on the lability of its two primary functional moieties: the tert-butoxycarbonyl (Boc) protecting group and the secondary alkyl bromide. This document outlines potential degradation pathways under various stress conditions and provides detailed, adaptable experimental protocols for forced degradation studies, in line with regulatory expectations.
Introduction
The chemical integrity of starting materials and intermediates is paramount in drug development and manufacturing. This compound, a chiral building block, possesses two potentially reactive sites that dictate its stability profile: the acid-sensitive Boc-carbamate and the nucleophile-susceptible carbon-bromine bond. Understanding the conditions under which this molecule degrades is essential for optimizing reaction conditions, ensuring the purity of synthetic products, and establishing appropriate storage and handling procedures.
Chemical Structure and Reactive Sites
The stability of this compound is primarily governed by the reactivity of the N-Boc group and the secondary alkyl bromide.
-
N-Boc (tert-butoxycarbonyl) Group: This amine protecting group is notoriously labile under acidic conditions. The mechanism of cleavage involves protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation and subsequent loss of carbon dioxide to yield the free amine. While generally stable to basic and nucleophilic conditions, prolonged exposure to strong bases at elevated temperatures can also lead to degradation.[1][2][3][4][5]
-
Secondary Alkyl Bromide: The carbon-bromine (C-Br) bond is polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack.[6][7][8] This moiety can undergo nucleophilic substitution (SN2) reactions, particularly with strong nucleophiles. The steric hindrance around the secondary carbon influences the rate of this reaction.[6][8] Additionally, alkyl bromides are known to be sensitive to light, potentially undergoing photodissociation to form radical species.[9][10]
Potential Degradation Pathways
Based on the inherent reactivity of the functional groups, several degradation pathways can be anticipated under stress conditions.
Hydrolytic Degradation
-
Acidic Conditions: The primary degradation pathway under acidic conditions is the cleavage of the Boc group to yield 3-bromo-1-methylpropan-1-amine. The rate of this hydrolysis is dependent on the acid strength and temperature. Even mild acidic conditions, such as those encountered during reversed-phase HPLC with TFA-containing eluents, can cause partial deprotection, especially upon solvent evaporation.[11]
-
Basic Conditions: The Boc group is generally stable to bases.[2] However, the alkyl bromide moiety can undergo elimination (E2) or substitution (SN2) reactions in the presence of strong, non-nucleophilic or nucleophilic bases, respectively. Hydroxide ions can act as a nucleophile, leading to the formation of the corresponding alcohol.
-
Neutral Conditions: Hydrolysis under neutral conditions is expected to be slow. However, elevated temperatures can promote hydrolysis of the carbamate.
Oxidative Degradation
While the molecule does not contain functional groups that are highly susceptible to oxidation, forced conditions using strong oxidizing agents like hydrogen peroxide may lead to complex degradation profiles.
Thermal Degradation
Carbamates can be thermally labile.[12][13] At elevated temperatures, decomposition of this compound may occur, potentially leading to the elimination of the Boc group or other fragmentation pathways. Thermal decomposition can also lead to the release of hazardous vapors such as hydrogen bromide, carbon monoxide, and carbon dioxide.
Photodegradation
The C-Br bond is known to be photosensitive and can undergo homolytic cleavage upon exposure to UV light to form bromine and alkyl radicals.[9][10] Therefore, the compound should be protected from light to prevent photodegradation.
Quantitative Data Summary
Currently, there is a lack of specific quantitative stability data in the public domain for this compound. The following table provides a qualitative summary of the expected stability based on the known chemistry of its functional groups. A thorough forced degradation study is necessary to generate quantitative data for this specific molecule.
| Stress Condition | Parameter | Expected Stability | Potential Degradation Products |
| Hydrolysis | pH 1-3 (e.g., 0.1 M HCl) | Low | 3-bromo-1-methylpropan-1-amine, tert-butanol, CO2 |
| pH 7 (Water) | Moderate to High | Minimal degradation at RT, potential for hydrolysis at elevated temperatures | |
| pH 10-13 (e.g., 0.1 M NaOH) | Moderate | (3-Hydroxy-1-methylpropyl)carbamic acid tert-butyl ester, elimination byproducts | |
| Oxidation | 3-30% H2O2 | Moderate to High | Various oxidation products |
| Thermal | Elevated Temperature (e.g., >60°C) | Low to Moderate | Decomposition products (e.g., isobutene, CO2, N-methylaniline from related carbamates) |
| Photochemical | UV/Visible Light | Low | Radical species, subsequent reaction products |
Experimental Protocols for Forced Degradation Studies
The following protocols are designed as a starting point for conducting forced degradation studies on this compound, in accordance with ICH guidelines.[14][15][16][17][18] The goal is to achieve 5-20% degradation to identify relevant degradation products.[15][19]
General Stock Solution Preparation
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.
Acid Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before analysis.
-
Analyze by a stability-indicating HPLC method.
Base Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at appropriate time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before analysis.
-
Analyze by HPLC.
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light.
-
Monitor the reaction for up to 48 hours, taking aliquots at suitable intervals.
-
Analyze by HPLC.
Thermal Degradation (Solid State)
-
Place a known amount of the solid compound in a controlled temperature chamber at, for example, 80°C.
-
Sample at various time points and dissolve in a suitable solvent for analysis.
-
Analyze by HPLC.
Photostability Testing
-
Expose the solid compound and a solution (in a photostable solvent like acetonitrile) to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[20]
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples by HPLC at appropriate time points.
Visualizations
Logical Workflow for Forced Degradation Study
Caption: General workflow for conducting a forced degradation study.
Potential Degradation Pathways Diagram
Caption: Potential degradation pathways of the target compound.
Conclusion and Recommendations
This compound is a moderately stable compound that requires careful handling and storage to maintain its chemical integrity. The primary liabilities are the acid-catalyzed cleavage of the Boc protecting group and the potential for nucleophilic substitution or elimination at the alkyl bromide center, particularly under basic conditions. The compound is also expected to be sensitive to light.
For optimal stability, it is recommended to store this compound in a cool, dry, and dark environment, away from acidic and strong basic substances. For researchers and drug development professionals, conducting a comprehensive forced degradation study as outlined in this guide is crucial to fully characterize its stability profile, identify potential impurities, and develop robust analytical methods for its quality control.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Alkyl Halide Reactivity [chemserv.centre.edu]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. connectsci.au [connectsci.au]
- 14. ICH Official web site : ICH [ich.org]
- 15. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 16. edaegypt.gov.eg [edaegypt.gov.eg]
- 17. ema.europa.eu [ema.europa.eu]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. rdlaboratories.com [rdlaboratories.com]
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions of (3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for the nucleophilic substitution of (3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester with various nucleophiles. This versatile building block is valuable in medicinal chemistry and drug development for the synthesis of novel substituted 1,3-diamines, amino ethers, and thioethers. The tert-butoxycarbonyl (Boc) protecting group allows for the selective functionalization of the resulting products in subsequent synthetic steps.
General Reaction Scheme
Nucleophilic substitution reactions with this compound typically proceed via an SN2 mechanism. A suitable nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond. The reaction is generally carried out in the presence of a base to neutralize the hydrogen bromide formed as a byproduct, particularly when using amine or thiol nucleophiles.
Diagram of the General Reaction Pathway
Caption: General workflow for the nucleophilic substitution reaction.
Experimental Protocols
The following section outlines a generalized protocol for the nucleophilic substitution reaction of this compound with an amine nucleophile. This protocol can be adapted for other nucleophiles such as thiols and phenols with appropriate modifications to the reaction conditions.
Materials and Equipment
-
This compound
-
Nucleophile (e.g., primary or secondary amine, thiol, or phenol)
-
Anhydrous solvent (e.g., Acetonitrile, Dimethylformamide (DMF), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), Potassium carbonate (K₂CO₃), Sodium hydride (NaH) for phenols)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
-
Analytical equipment for characterization (NMR, MS, IR)
Safety Precautions
-
This compound is a halogenated organic compound and should be handled with care.
-
Many organic solvents and bases are flammable and/or toxic. All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
For specific safety information, refer to the Material Safety Data Sheet (MSDS) of each reagent.
Generalized Protocol for N-Alkylation of an Amine
This protocol describes the reaction of this compound with a generic amine.
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the starting material in a suitable anhydrous solvent (e.g., acetonitrile, 5-10 mL per mmol of substrate).
-
-
Addition of Reagents:
-
Add the amine nucleophile (1.0-1.2 eq) to the solution.
-
Add the base (1.5-2.0 eq, e.g., triethylamine or potassium carbonate) to the reaction mixture. For less reactive amines, a stronger base or higher temperature may be required.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature or heat to a suitable temperature (typically between 40-80 °C) to ensure a reasonable reaction rate.
-
Monitor the progress of the reaction by an appropriate method (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)). Reaction times can vary from a few hours to overnight.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid precipitate (e.g., ammonium salt) has formed, it can be removed by filtration.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water or a saturated aqueous solution of sodium bicarbonate to remove any remaining salts and base.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification and Characterization:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and MS) to confirm its identity and purity.
-
Diagram of the Experimental Workflow
Application Notes and Protocols for Amine Alkylation using (3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester is a valuable bifunctional building block in organic synthesis, particularly in the construction of complex molecules containing a protected 1,3-diamine moiety. The presence of a reactive bromide and a Boc-protected amine allows for the sequential introduction of this fragment onto various nucleophiles, most notably primary and secondary amines. This process, known as N-alkylation, is a cornerstone of medicinal chemistry for the synthesis of novel drug candidates. The 1-methyl-3-aminopropyl scaffold is found in a range of biologically active compounds.
This document provides detailed protocols for the N-alkylation of amines using this compound, including reaction conditions, workup procedures, and subsequent deprotection of the Boc group.
Chemical Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 128412-15-7 |
| Molecular Formula | C₉H₁₈BrNO₂ |
| Molecular Weight | 252.15 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Not available |
| Melting Point | Not available |
Reaction Principle
The alkylation of a primary or secondary amine with this compound proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom bearing the bromine atom, displacing the bromide ion and forming a new carbon-nitrogen bond.
A non-nucleophilic base is typically employed to neutralize the hydrobromic acid generated during the reaction, preventing the protonation and deactivation of the starting amine. The tert-butoxycarbonyl (Boc) protecting group remains stable under these conditions and can be readily removed in a subsequent step under acidic conditions.
Experimental Protocols
Protocol 1: N-Alkylation of a Primary Amine
This protocol describes a general procedure for the alkylation of a primary amine with this compound.
Materials:
-
Primary amine
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary amine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to dissolve the reactants (concentration typically 0.1-0.5 M).
-
To the stirred suspension, add this compound (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Representative Quantitative Data:
| Entry | Primary Amine | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | 70 | 18 | 85 |
| 2 | Aniline | 80 | 24 | 72 |
| 3 | Cyclohexylamine | 60 | 16 | 91 |
Protocol 2: Subsequent Boc Deprotection
This protocol outlines the removal of the Boc protecting group to yield the free diamine.
Materials:
-
Boc-protected N-alkylated product from Protocol 1
-
Dichloromethane (DCM) or 1,4-Dioxane
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (4M in 1,4-Dioxane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected amine (1.0 eq) in dichloromethane or 1,4-dioxane.
-
To the stirred solution, add an excess of trifluoroacetic acid (5-10 eq) or 4M HCl in 1,4-dioxane (5-10 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify to pH > 10 with a saturated aqueous NaHCO₃ solution or NaOH solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected diamine.
Representative Quantitative Data:
| Entry | Deprotecting Agent | Time (h) | Yield (%) |
| 1 | TFA in DCM | 2 | 95 |
| 2 | 4M HCl in Dioxane | 3 | 92 |
Diagrams
Caption: General workflow for amine alkylation and subsequent deprotection.
Caption: SN2 mechanism for the N-alkylation reaction.
Troubleshooting and Safety Considerations
-
Low Yield: Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction. Check the quality of the this compound, as it may degrade over time. Consider using a stronger, non-nucleophilic base such as cesium carbonate or DBU for less reactive amines.
-
Side Reactions: Over-alkylation to form a quaternary ammonium salt is a potential side reaction, especially with highly reactive primary amines. Using a slight excess of the amine can sometimes mitigate this.
-
Incomplete Deprotection: If the Boc deprotection is sluggish, increase the reaction time or the amount of acid. Ensure the reaction is not quenched prematurely.
-
Safety: this compound is an alkylating agent and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Trifluoroacetic acid and concentrated hydrochloric acid are corrosive and should be handled with extreme caution.
Application Notes and Protocols for Boc Deprotection of (3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from (3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester. The selection of an appropriate deprotection method is critical to ensure high yield and purity of the resulting primary amine, 4-bromo-2-butanamine, a valuable intermediate in pharmaceutical synthesis. This guide covers common deprotection strategies, including acidic, thermal, and silyl-based methods, offering a comparative overview to aid in methodology selection.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis due to its stability in a broad range of reaction conditions and its facile cleavage under specific, controlled conditions. The deprotection of Boc-protected amines, such as this compound, is a crucial step in the synthesis of more complex molecules. The presence of a bromine atom in the substrate requires careful consideration of the deprotection method to avoid potential side reactions. This document outlines several reliable methods for Boc deprotection, presenting quantitative data, detailed experimental protocols, and workflow diagrams to guide researchers in achieving optimal results.
Comparison of Boc Deprotection Methods
The choice of deprotection method depends on several factors, including the stability of the substrate to acidic or thermal conditions, the desired scale of the reaction, and the required purity of the final product. Below is a summary of common methods with their typical reaction parameters and outcomes.
| Method | Reagents | Solvent(s) | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Advantages | Disadvantages |
| Acidic | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to Room Temp | 1 - 4 hours[1] | >90 | Highly effective and fast.[1] | Harshly acidic, potential for side reactions, TFA is corrosive. |
| Acidic | Hydrochloric Acid (HCl) | 1,4-Dioxane, Methanol, or Ethyl Acetate | Room Temp | 1 - 4 hours[2] | >90 | Cost-effective, product often precipitates as HCl salt.[2] | Dioxane is a suspected carcinogen, requires anhydrous conditions.[3] |
| Silyl-based | Trimethylsilyl Iodide (TMSI) | Acetonitrile, Chloroform, or DCM | Room Temp | 0.5 - 3 hours | >90 | Mild and neutral conditions.[4] | Reagent is moisture-sensitive and costly.[5] |
| Thermal | Water or high-boiling point organic solvents (e.g., Toluene, TFE) | Water, Toluene, 2,2,2-Trifluoroethanol (TFE) | 90 - 150 | Minutes to several hours[6][7] | Variable | "Green" alternative, avoids strong acids.[2] | High temperatures may not be suitable for all substrates, potentially long reaction times.[6] |
Experimental Protocols
Acidic Deprotection using Trifluoroacetic Acid (TFA)
This is one of the most common and effective methods for Boc deprotection.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (typically 20-50% v/v) to the stirred solution.[1]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Acidic Deprotection using Hydrochloric Acid (HCl)
This method provides the product as its hydrochloride salt, which can be advantageous for purification and handling.
Materials:
-
This compound
-
4 M HCl in 1,4-dioxane (or another suitable solvent like ethyl acetate or methanol)
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the Boc-protected amine in a minimal amount of a suitable anhydrous solvent (e.g., 1,4-dioxane or methanol).
-
Add the 4 M HCl solution in 1,4-dioxane (typically 5 equivalents).[9]
-
Stir the mixture at room temperature for 1-4 hours.[2] Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt.
-
Collect the solid by filtration and wash with cold, anhydrous diethyl ether.[2]
-
Alternatively, the solvent can be removed under reduced pressure to yield the amine hydrochloride salt.
Silyl-based Deprotection using Trimethylsilyl Iodide (TMSI)
This method is particularly useful for substrates that are sensitive to strong acids.
Materials:
-
This compound
-
Anhydrous acetonitrile, chloroform, or DCM
-
Trimethylsilyl iodide (TMSI)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the Boc-protected amine in an anhydrous solvent such as acetonitrile or DCM.
-
Add TMSI (1.2-1.5 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.[2] Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of methanol.
-
Remove the solvent under reduced pressure.
-
The crude product can be further purified by standard methods if required.
Thermal Deprotection
This "green" method avoids the use of strong acids and organic solvents, though it may require higher temperatures and longer reaction times.
Materials:
-
This compound
-
Water or a high-boiling point organic solvent (e.g., toluene, TFE)
-
Round-bottom flask with a reflux condenser
Procedure:
-
Suspend or dissolve the N-Boc protected amine in the chosen solvent in a round-bottom flask.[7]
-
Heat the mixture to reflux (90-150 °C) and stir vigorously.[6][7]
-
The reaction time can vary from minutes to several hours, depending on the substrate and solvent.[2] Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If an organic solvent was used, it can be removed under reduced pressure. If water was used, extract the product with a suitable organic solvent (e.g., DCM).[7]
-
Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the free amine.
Visualizing the Process
To better understand the chemical transformation and the experimental workflows, the following diagrams are provided.
Caption: Chemical transformation during Boc deprotection.
Caption: General experimental workflow for Boc deprotection.
Caption: Decision tree for selecting a Boc deprotection method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 4. N-Boc deprotection and isolation method for water-soluble zwitterionic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trimethylsilyl Iodide (TMSI) - Wordpress [reagents.acsgcipr.org]
- 6. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 7. mcours.net [mcours.net]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Chiral Amines using (3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of chiral amines utilizing (3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester as a key building block. This versatile reagent serves as a precursor for the stereoselective introduction of a 1,3-aminopropyl moiety, a common structural motif in many biologically active molecules and pharmaceutical intermediates. The protocols outlined below describe the nucleophilic substitution of the bromide with various amine nucleophiles, leading to the formation of chiral diamines.
Introduction
Chiral amines are fundamental components of numerous pharmaceuticals, agrochemicals, and catalysts. The development of efficient and stereoselective methods for their synthesis is a critical endeavor in modern organic chemistry and drug discovery. This compound, available in both (R) and (S) enantiopure forms, offers a reliable and versatile platform for the synthesis of a variety of chiral 1,3-diamines. The tert-butoxycarbonyl (Boc) protecting group provides stability during the substitution reaction and can be readily removed under acidic conditions to yield the free diamine.
Reaction Principle
The core transformation involves the nucleophilic substitution of the secondary bromide in this compound with a primary or secondary amine. This reaction typically proceeds via an S(_N)2 mechanism, which, when using an enantiopure starting material, is expected to result in an inversion of stereochemistry at the chiral center. The choice of solvent, base, and reaction temperature is crucial for achieving high yields and minimizing side reactions.
Experimental Protocols
General Procedure for the Synthesis of Chiral Diamines
This protocol outlines a general method for the reaction of this compound with an amine nucleophile.
Materials:
-
(R)- or (S)-(3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester
-
Amine nucleophile (primary or secondary)
-
Solvent (e.g., Acetonitrile, DMF, DMSO)
-
Base (e.g., K₂CO₃, Et₃N, DIPEA)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.).
-
Dissolve the starting material in a suitable solvent (e.g., acetonitrile).
-
Add the amine nucleophile (1.1 - 2.0 eq.) to the solution.
-
Add a base (1.5 - 3.0 eq.) to the reaction mixture.
-
Stir the reaction mixture at a specified temperature (e.g., room temperature to 80 °C) for a designated time (e.g., 12-48 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired chiral diamine.
Data Presentation
| Entry | Amine Nucleophile | Product | Yield (%) | Enantiomeric Excess (ee %) | Reaction Conditions |
| 1 | Benzylamine | 85 | >98% | K₂CO₃, MeCN, 60°C, 24h | |
| 2 | Morpholine | 78 | >98% | Et₃N, DMF, 80°C, 18h | |
| 3 | Aniline | 72 | >98% | DIPEA, DMSO, 80°C, 36h |
Note: The data presented in this table is representative and may vary based on the specific enantiomer of the starting material and the reaction conditions employed. Enantiomeric excess of the product is expected to be high, assuming an S(_N)2 reaction pathway with complete inversion of configuration from an enantiopure starting material.
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of chiral diamines from this compound.
Caption: General workflow for chiral diamine synthesis.
Signaling Pathway of Stereochemical Inversion
The S(_N)2 reaction mechanism implies a specific stereochemical outcome, as depicted in the following diagram.
Caption: Stereochemical inversion in S(_N)2 reaction.
Conclusion
This compound is a valuable and efficient chiral building block for the synthesis of enantiomerically enriched 1,3-diamines. The straightforward nucleophilic substitution protocols, coupled with the ease of Boc-group deprotection, make this reagent a powerful tool for medicinal chemists and researchers in the field of drug development. The methods described herein are scalable and can be adapted for the synthesis of a diverse library of chiral amines for various applications.
Application Notes and Protocols for the Large-Scale Synthesis and Utility of (3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester is a key building block in organic synthesis, particularly valued for the introduction of a protected 1,3-aminobutyl moiety. Its utility is most pronounced in the synthesis of chiral 1,3-diamines, which are significant structural motifs in numerous pharmaceutical agents and chiral ligands. This document provides detailed protocols for the large-scale synthesis of this compound and its subsequent application in the preparation of 1,3-diamines, tailored for researchers and professionals in drug development and chemical synthesis.
Introduction
The tert-butoxycarbonyl (Boc) protected brominated amine, this compound, serves as a versatile intermediate for the construction of more complex molecules. The presence of a bromine atom allows for facile nucleophilic substitution, while the Boc protecting group offers a stable yet readily cleavable masking for the amine functionality. This combination makes it an ideal precursor for the synthesis of various aminobutane derivatives, with a primary application in the scalable production of 1,3-diamines. These diamines are crucial components in a wide array of biologically active compounds and are utilized as chiral auxiliaries in asymmetric synthesis.
Large-Scale Synthesis of this compound
The recommended large-scale synthesis of this compound proceeds via a two-step sequence starting from the commercially available 3-amino-1-butanol. The first step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the bromination of the hydroxyl group. For enantiomerically pure applications, the synthesis can commence from the corresponding chiral 3-aminobutanol, which can be obtained through the reduction of chiral 3-aminobutanoic acid.
Synthesis Pathway
Caption: Synthesis of this compound.
Experimental Protocols
Protocol 2.2.1: Synthesis of tert-Butyl (3-hydroxy-1-methylpropyl)carbamate
This protocol is adapted from a general procedure for the Boc-protection of amino alcohols.
Materials:
-
3-Amino-1-butanol
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-amino-1-butanol (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield tert-butyl (3-hydroxy-1-methylpropyl)carbamate as an oil.
Protocol 2.2.2: Synthesis of this compound
This protocol employs an Appel-type reaction for the bromination of the alcohol.
Materials:
-
tert-Butyl (3-hydroxy-1-methylpropyl)carbamate
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Dichloromethane (DCM)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve tert-butyl (3-hydroxy-1-methylpropyl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Add triphenylphosphine (PPh₃, 1.2 eq) to the solution and stir until it dissolves.
-
Add carbon tetrabromide (CBr₄, 1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Data Presentation
| Step | Starting Material | Reagents | Solvent | Typical Yield | Purity (by NMR) |
| 1. Boc Protection | 3-Amino-1-butanol | Di-tert-butyl dicarbonate | DCM | 95-99% | >98% |
| 2. Bromination | tert-Butyl (3-hydroxy-1-methylpropyl)carbamate | PPh₃, CBr₄ | DCM | 80-90% | >97% |
Application in the Synthesis of 1,3-Diamines
A primary application of this compound is in the synthesis of N-substituted 1,3-diamines through nucleophilic substitution of the bromide with a primary or secondary amine.
General Reaction Scheme
Troubleshooting & Optimization
Technical Support Center: Alkylation with (3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding alkylation reactions using (3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester.
Troubleshooting Guide
This guide addresses common issues encountered during the alkylation of nucleophiles, particularly primary amines, with this compound.
Q1: Low or no yield of the desired alkylated product.
Possible Causes and Solutions:
-
Inadequate Reaction Conditions: The reaction may not be proceeding to completion due to suboptimal temperature, reaction time, or choice of solvent and base.
-
Solution: Ensure the use of an appropriate solvent that can dissolve both the reactants and the base. Common solvents for such alkylations include dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF). The reaction temperature may need to be optimized. While some alkylations proceed at room temperature, heating might be necessary to drive the reaction to completion. Monitor the reaction progress using a suitable analytical technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Inactive Alkylating Agent: The this compound may have degraded.
-
Solution: Verify the purity of the alkylating agent by NMR spectroscopy or other suitable analytical methods before use. Store the compound under appropriate conditions (cool, dry, and protected from light) to prevent decomposition.
-
-
Poor Nucleophilicity of the Substrate: The nucleophile you are trying to alkylate may not be sufficiently reactive under the chosen conditions.
-
Solution: If you are alkylating a weakly nucleophilic amine or other substrate, a stronger base might be needed to deprotonate it and increase its nucleophilicity. Alternatively, consider using a more polar aprotic solvent to enhance the nucleophile's reactivity.
-
Q2: Presence of a significant amount of an alkene byproduct.
Possible Cause and Solutions:
-
E2 Elimination as a Major Side Reaction: this compound is a secondary bromide, which makes it susceptible to E2 elimination, especially in the presence of a strong or sterically hindered base. This side reaction produces tert-butyl (1-methylprop-2-en-1-yl)carbamate.
-
Solution 1 (Choice of Base): Avoid using strong, bulky bases such as potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA), as these are known to favor elimination over substitution. Instead, opt for weaker, non-nucleophilic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a non-nucleophilic organic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).
-
Solution 2 (Reaction Temperature): Lowering the reaction temperature generally favors the substitution reaction (SN2) over the elimination reaction (E2), as the activation energy for elimination is often higher.
-
Solution 3 (Solvent Choice): The choice of solvent can influence the SN2/E2 ratio. Polar aprotic solvents like DMF or DMSO can favor SN2 reactions.
-
Q3: Formation of di-alkylated or other over-alkylated products.
Possible Cause and Solutions:
-
High Reactivity of the Product: When alkylating a primary amine, the resulting secondary amine is often more nucleophilic than the starting primary amine and can react with another molecule of the alkylating agent.
-
Solution 1 (Stoichiometry): Use an excess of the primary amine relative to the this compound. This will increase the probability of the alkylating agent reacting with the starting amine rather than the product.
-
Solution 2 (Slow Addition): Add the this compound slowly to the reaction mixture containing the primary amine. This helps to maintain a low concentration of the alkylating agent, thus minimizing the chance of over-alkylation.
-
Solution 3 (Use of Amine Salt): It is possible to achieve selective mono-alkylation by using the hydrobromide or hydrochloride salt of the primary amine in the presence of a base. This strategy helps to control the concentration of the free, reactive amine.
-
Q4: Cleavage of the Boc protecting group.
Possible Cause and Solutions:
-
Harsh Reaction Conditions: The tert-butoxycarbonyl (Boc) protecting group is sensitive to strong acids and can also be cleaved under certain strongly basic or high-temperature conditions.
-
Solution: Avoid strongly acidic conditions. If a base is required, use a moderately strong, non-nucleophilic base. If heating is necessary, monitor the temperature carefully and avoid excessively high temperatures for prolonged periods. The stability of the Boc group can be checked by monitoring the reaction for the appearance of the deprotected amine.
-
Frequently Asked Questions (FAQs)
Q1: What are the main side reactions to expect when using this compound for alkylation?
The two primary side reactions are E2 elimination, which leads to the formation of an alkene, and over-alkylation, particularly when the nucleophile is a primary amine. The extent of these side reactions is highly dependent on the reaction conditions, especially the choice of base and the stoichiometry of the reactants.
Q2: How can I identify the elimination byproduct?
The E2 elimination product, tert-butyl (1-methylprop-2-en-1-yl)carbamate, can be identified using standard analytical techniques:
-
¹H NMR Spectroscopy: Look for signals corresponding to vinylic protons (typically in the 5-6 ppm region) and the disappearance of the signals associated with the -CH₂Br group.
-
Mass Spectrometry: The elimination product will have a molecular weight that is 81 units (the mass of HBr) less than the starting material.
Q3: Is the chiral center in this compound at risk of racemization during alkylation?
The chiral center is at the carbon bearing the methyl and amino groups, which is not the reaction center for SN2 substitution (the carbon bearing the bromine). Therefore, under standard SN2 conditions, the stereochemistry at this center should be retained. However, if the reaction proceeds through an SN1-type mechanism (which is less likely for a secondary bromide unless carbocation-stabilizing conditions are present), racemization could occur.
Data Presentation
The following table summarizes the expected outcomes of the reaction between a primary amine (R-NH₂) and this compound under different conditions.
| Reaction Conditions | Expected Major Product | Expected Major Side Product(s) | Rationale |
| 1.2 eq. R-NH₂, K₂CO₃, DMF, 60 °C | Alkylated Product (SN2) | Minimal | Mild base and moderate temperature favor substitution. Excess amine minimizes over-alkylation. |
| 1.0 eq. R-NH₂, t-BuOK, THF, 25 °C | Elimination Product (E2) | Alkylated Product (SN2) | Strong, bulky base strongly favors elimination. |
| 0.5 eq. R-NH₂, Et₃N, MeCN, 80 °C | Over-alkylated and Alkylated Products | Elimination Product (E2) | Insufficient amine leads to reaction of the more nucleophilic secondary amine product. |
Experimental Protocols
Representative Protocol for the Alkylation of a Primary Amine:
This protocol describes a general procedure for the N-alkylation of a primary amine with this compound, aiming to maximize the yield of the mono-alkylated product.
Materials:
-
Primary amine
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the primary amine (1.2 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 equivalent) in a small amount of anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.
Visualizations
Reaction Pathways
Preventing elimination side reactions with bromoalkylcarbamates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with bromoalkylcarbamates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize elimination side reactions and optimize your desired substitution pathways.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of an alkene byproduct in my reaction with a bromoalkylcarbamate. What is causing this?
A1: The formation of an alkene byproduct is due to a competing E2 (elimination) side reaction. While primary bromoalkylcarbamates are expected to favor the desired SN2 (substitution) reaction, certain conditions can promote the E2 pathway. The primary factors influencing this competition are the strength and steric bulk of the base, the solvent, and the reaction temperature.
Q2: How does the carbamate group influence the reactivity of the bromoalkyl chain?
A2: The carbamate group, particularly a Boc-protected amine, is electron-withdrawing, which can slightly influence the electrophilicity of the carbon bearing the bromine. However, its most significant impact is often steric. The bulky tert-butoxycarbonyl (Boc) group can hinder the approach of nucleophiles to the reaction center, which can, in some cases, increase the relative amount of the E2 elimination product, especially with sterically demanding nucleophiles or bases.
Q3: Which type of base is best to minimize elimination?
A3: To favor the SN2 pathway and minimize E2 elimination, it is advisable to use a weak, non-nucleophilic, and non-bulky base. Strong, bulky bases like potassium tert-butoxide are known to significantly promote E2 reactions. Milder bases such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are often preferred for SN2 reactions with primary alkyl halides. In many cases, a non-nucleophilic organic base like diisopropylethylamine (DIPEA) is also a good choice, as it is effective at scavenging protons without actively participating in the substitution or elimination reaction.
Q4: What is the ideal solvent for promoting substitution over elimination?
A4: Polar aprotic solvents are generally the best choice for promoting SN2 reactions while disfavoring E2 reactions.[1] Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) solvate the cation of the base, leaving the anion more "naked" and nucleophilic, which enhances the rate of the SN2 reaction.[1] Protic solvents, such as ethanol or water, can solvate the nucleophile, reducing its nucleophilicity and can also favor elimination reactions.
Q5: How does reaction temperature affect the product distribution?
A5: Higher reaction temperatures generally favor elimination reactions over substitution reactions. This is because elimination reactions often have a higher activation energy and are entropically favored. Therefore, to maximize the yield of the desired SN2 product, it is recommended to run the reaction at the lowest temperature that allows for a reasonable reaction rate, often at room temperature or even 0 °C.
Troubleshooting Guides
Issue 1: Low yield of the desired substitution product and a significant amount of alkene byproduct.
This is a classic case of the E2 elimination pathway competing with the desired SN2 reaction.
Troubleshooting Workflow:
References
Technical Support Center: Optimization of Boc-Deprotection for Sensitive Substrates
Welcome to the technical support center for the optimization of tert-butyloxycarbonyl (Boc) deprotection. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of removing the Boc protecting group, especially from sensitive substrates. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your synthetic chemistry endeavors.
Troubleshooting Guide
This section addresses specific issues that may arise during Boc-deprotection in a question-and-answer format, offering insights into potential causes and actionable solutions.
Issue 1: Incomplete or Slow Deprotection
Question: My Boc-deprotection reaction is sluggish or fails to reach completion, even with standard acidic conditions like trifluoroacetic acid (TFA) in dichloromethane (DCM). What are the possible reasons, and how can I resolve this?
Answer: Several factors can contribute to incomplete or slow Boc-deprotection:
-
Insufficient Acid Strength or Concentration: The acidic reagent may not be potent enough or its concentration too low to efficiently cleave the Boc group, particularly on sterically hindered or electron-deficient amines.[1]
-
Low Reaction Temperature: Conducting the reaction at low temperatures, such as 0 °C, can significantly decrease the reaction rate.[1][2]
-
Steric Hindrance: Bulky substituents near the Boc-protected amine can impede the approach of the acid, slowing down the deprotection.[1][2][3]
Recommended Solutions:
-
Increase Acid Concentration or Temperature: You can gradually increase the concentration of TFA in DCM.[2][4] If the reaction is being performed at a low temperature, allowing it to warm to room temperature can be effective.[1][2] For more robust substrates, using neat TFA for a short duration might be necessary.[1][2]
-
Switch to a Stronger Acid System: A solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or ethyl acetate can be a more potent alternative to TFA/DCM.[1][2][4]
-
Optimize Solvent: Ensure your substrate is fully dissolved. Using anhydrous conditions might also improve the outcome.[1]
Issue 2: Degradation of Acid-Sensitive Functional Groups
Question: My substrate contains other acid-labile functional groups (e.g., tert-butyl esters, acetals, silyl ethers) that are also being cleaved during Boc-deprotection. How can I achieve selective deprotection?
Answer: The use of strong acids like TFA or neat HCl can be detrimental to molecules with other sensitive functionalities.[1][2] To achieve selective Boc deprotection, milder acidic conditions or alternative methods are recommended.
Recommended Solutions:
-
Employ Milder Acidic Conditions: A range of milder acids can be used for selective deprotection.[1][2]
-
Lewis Acid-Mediated Deprotection: Lewis acids offer a non-protic alternative for Boc cleavage.[2] Reagents like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can be effective, often under milder conditions.[2]
-
Non-Acidic Methods: For highly sensitive substrates, consider methods that avoid acidic reagents entirely.[1]
Issue 3: Side Reaction - tert-butylation of Nucleophilic Residues
Question: I am observing byproducts where a tert-butyl group has been added to my molecule, especially on electron-rich aromatic rings (like tryptophan) or sulfur-containing functional groups (like methionine). How can I prevent this?[2][4]
Answer: The tert-butyl cation generated during the acidic cleavage of the Boc group is a reactive electrophile that can alkylate nucleophilic sites on your substrate or product.[2][3][4]
Recommended Solutions:
-
Use Scavengers: The most effective way to mitigate tert-butylation is to add a scavenger to the reaction mixture.[2][3][4] These molecules act as traps for the tert-butyl cation.[3][4] Common scavengers include:
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Boc deprotection?
A1: The most common method for Boc deprotection involves using strong acids. A solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature is a widely used condition.[1] Another common reagent is a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane.[1][12][13]
Q2: How can I monitor the progress of my Boc deprotection reaction?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction's progress.[1][2] The deprotected amine is typically more polar than the Boc-protected starting material, resulting in a lower Rf value. Staining with ninhydrin is useful as it specifically visualizes primary and secondary amines. Liquid chromatography-mass spectrometry (LC-MS) can also be used for monitoring.[1][3]
Q3: What is an orthogonal protecting group strategy, and why is it important?
A3: An orthogonal protecting group strategy involves using protecting groups that can be removed under different conditions, allowing for the selective deprotection of one group in the presence of others within the same molecule.[1] This is crucial in the synthesis of complex molecules with multiple functional groups that require protection. For example, the Boc group is acid-labile, while the benzyloxycarbonyl (Cbz) group is typically removed by hydrogenolysis, making them an orthogonal pair.[1][14]
Q4: Are there any non-acidic methods for Boc deprotection?
A4: Yes, for highly sensitive substrates, several non-acidic methods can be employed. These include thermal deprotection by heating in solvents like water or TFE, and using reagents like oxalyl chloride in methanol.[2][3][5][6][7] Catalyst-free deprotection in hot water has also been reported.[2][15]
Quantitative Data Summary
The choice of a deprotection protocol can be guided by the desired efficiency, selectivity, and the nature of the substrate. The following tables summarize quantitative data for common and alternative Boc deprotection methods.
Table 1: Common Acidic Boc-Deprotection Cocktails
| Reagent Cocktail | Acid Concentration | Solvent | Typical Time | Typical Yield | Notes |
| Trifluoroacetic Acid (TFA) | 25-50% | Dichloromethane (DCM) | 20-30 min | >99% | Most common method. Scavengers are recommended for sensitive residues.[13] |
| 4M Hydrogen Chloride (HCl) | 4 M | 1,4-Dioxane | 30 min | >99% | Useful for selectivity in the presence of other acid-labile groups.[13] |
| 50% TFA in DCM | 50% | DCM | 5 min pre-wash, 15-25 min reaction | High | A two-step approach can improve efficiency.[13] |
| Neat TFA | 100% | - | Variable | High | Rarely used due to harshness.[13] |
Table 2: Milder and Alternative Boc-Deprotection Methods
| Reagent/Method | Conditions | Typical Time | Typical Yield | Notes |
| Aqueous Phosphoric Acid | 85 wt% in THF | 4-8 hours | Good | Mild conditions suitable for some acid-sensitive groups.[1] |
| p-Toluenesulfonic Acid (pTSA) | Stoichiometric in Acetonitrile/Methanol | Variable | Good | Can be used under milder conditions.[3] |
| Zinc Bromide (ZnBr₂) | ~4 equivalents in DCM | Up to 3 days | Good | Lewis acid-mediated, non-protic conditions.[2] |
| Oxalyl Chloride in Methanol | 3 equivalents in Methanol | 1-4 hours | Up to 90% | Very mild and tolerant of acid-labile esters.[5][6][7] |
| Thermal Deprotection (Water) | Refluxing Water | Variable | Excellent | A green, catalyst-free method.[15] |
| Thermal Deprotection (Flow) | Methanol or TFE, 230 °C | 45 min residence time | 73-90% | Continuous flow method, allows for sequential deprotection by temperature control.[8] |
Experimental Protocols
Protocol 1: Standard Boc-Deprotection using TFA in DCM
-
Dissolution: Dissolve the Boc-protected substrate in dichloromethane (DCM) to a concentration of 0.1–0.2 M.[1]
-
Addition of Reagents: Add the desired scavenger(s) (e.g., triisopropylsilane, 2.5-5% v/v).[3] Slowly add trifluoroacetic acid (TFA) to the desired concentration (e.g., 20-50% v/v).[1][3]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[1][3] Monitor the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1][3]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA.[1][3]
-
TFA Removal: To ensure complete removal of residual TFA, co-evaporate the residue with a non-polar solvent like toluene (3 times).[1][3][4] The crude product can then be purified by standard methods.
Protocol 2: Boc-Deprotection using HCl in Dioxane
-
Dissolution: Dissolve the N-Boc protected amine (1 equivalent) in a minimal amount of a suitable solvent.[2]
-
Deprotection: Add a 4M solution of HCl in 1,4-dioxane.[2][12]
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours.[2]
-
Monitoring: Monitor the reaction by TLC or LC-MS.[2]
-
Isolation: Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[2]
Protocol 3: Mild Boc-Deprotection using Oxalyl Chloride in Methanol
-
Dissolution: Dissolve the N-Boc substrate (1 equivalent) in methanol.[6]
-
Reagent Addition: Add oxalyl chloride (3 equivalents) to the solution at room temperature.[6]
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours.[5][6]
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, the reaction mixture can be worked up by standard aqueous extraction procedures to isolate the deprotected amine.
Visualizations
Caption: Mechanism of acid-catalyzed Boc-deprotection and the role of scavengers.
Caption: Troubleshooting workflow for Boc-deprotection of sensitive substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Collection - Deprotection of NâBoc Groups under Continuous-Flow High-Temperature Conditions - The Journal of Organic Chemistry - Figshare [figshare.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
How to avoid racemization when using (3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester
Welcome to the technical support center for (3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester. This guide is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting advice and frequently asked questions to help you avoid racemization and ensure the stereochemical integrity of your compound during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern with this compound?
A1: Racemization is the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, thereby losing its optical activity. This is a significant concern for this compound because it possesses a chiral center. In drug development, typically only one enantiomer is therapeutically active, while the other may be inactive or even cause undesirable side effects. Therefore, maintaining the stereochemical purity is critical.
Q2: What are the primary causes of racemization when using this compound?
A2: Racemization of this compound typically occurs during nucleophilic substitution reactions. The primary cause is the competition between SN1 and SN2 reaction mechanisms.
-
SN1 (Substitution Nucleophilic Unimolecular): This pathway proceeds through a planar carbocation intermediate, which can be attacked by a nucleophile from either face, leading to a racemic mixture of products.[1][2]
-
SN2 (Substitution Nucleophilic Bimolecular): This pathway involves a backside attack by the nucleophile, resulting in an inversion of the stereochemical configuration.[1] If the reaction proceeds exclusively through the SN2 pathway, stereochemical integrity is maintained (with inversion).
Conditions that favor the SN1 pathway, such as the use of polar protic solvents, high temperatures, and weak nucleophiles, will promote racemization.
Q3: How can I prevent racemization during my experiments?
A3: To prevent racemization, you should create reaction conditions that strongly favor the SN2 mechanism over the SN1 mechanism. Key strategies include:
-
Solvent Selection: Use polar aprotic solvents.
-
Temperature Control: Maintain a low reaction temperature.
-
Nucleophile Choice: Use a strong, non-basic nucleophile at a high concentration.
Troubleshooting Guide
Problem: I am observing a loss of optical purity in my product.
This issue indicates that racemization is occurring. The following sections provide potential causes and solutions.
Cause 1: Inappropriate Solvent Choice
Polar protic solvents (e.g., water, methanol, ethanol) can stabilize the carbocation intermediate of the SN1 pathway, promoting racemization.[3]
Solution:
Switch to a polar aprotic solvent. These solvents do not solvate the nucleophile as strongly, which increases its reactivity and favors the SN2 pathway.[3]
Table 1: Solvent Effects on SN1 vs. SN2 Reactions
| Solvent Type | Examples | Favored Mechanism | Rationale |
| Polar Protic | Water, Ethanol, Methanol | SN1 | Stabilizes the carbocation intermediate. |
| Polar Aprotic | Acetone, DMF, DMSO | SN2 | Does not strongly solvate the nucleophile, increasing its reactivity.[3] |
Cause 2: High Reaction Temperature
Higher temperatures can provide the necessary activation energy for the SN1 pathway to compete with the SN2 pathway.[4] Increasing the temperature generally increases the proportion of elimination products as well.[5][6]
Solution:
Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. It is often beneficial to start with a lower temperature and gradually increase it only if necessary.
Table 2: General Effect of Temperature on Substitution Reactions
| Temperature | Favored Pathway | Outcome |
| Low | SN2 | Favors substitution with inversion of configuration.[1] |
| High | SN1 / Elimination | Increases the likelihood of racemization and elimination side products.[4][5] |
Cause 3: Weak or Hindered Nucleophile
A weak nucleophile is less likely to participate in the concerted backside attack required for an SN2 reaction, thus allowing more time for the competing SN1 mechanism to occur.[1]
Solution:
Use a strong, non-basic nucleophile to encourage a rapid SN2 reaction. Ensure the nucleophile is not overly bulky, as steric hindrance can impede the backside attack.
Experimental Protocol: Stereoretentive Nucleophilic Substitution
This protocol provides a general methodology for performing a nucleophilic substitution on this compound while minimizing racemization.
Materials:
-
(R)- or (S)-(3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester
-
Strong, non-basic nucleophile (e.g., sodium azide, sodium cyanide)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
Preparation: Dry all glassware thoroughly in an oven and allow to cool under an inert atmosphere.
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add the this compound and the anhydrous polar aprotic solvent.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Nucleophile Addition: Dissolve the nucleophile in a minimal amount of the anhydrous solvent and add it dropwise to the cooled reaction mixture.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress using an appropriate technique (e.g., TLC, LC-MS).
-
Workup: Once the reaction is complete, quench the reaction by adding cold water.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography.
-
Analysis: Determine the stereochemical purity of the product using a chiral analytical technique (e.g., chiral HPLC or polarimetry).
Visualizations
Below are diagrams illustrating key concepts for avoiding racemization.
Caption: A workflow illustrating how optimal reaction conditions favor the SN2 mechanism to minimize racemization.
Caption: A troubleshooting decision tree for addressing observed racemization in your reaction.
References
Catalyst selection for coupling reactions with (3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester
Welcome to the technical support center for catalyst selection in coupling reactions involving (3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester . This guide is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: Which coupling reactions are suitable for a secondary alkyl bromide like this compound?
A1: Several cross-coupling reactions can be adapted for secondary alkyl bromides, although they are generally more challenging than their aryl or vinyl counterparts. The most common include:
-
Buchwald-Hartwig Amination: For the formation of C-N bonds.
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids/esters.
-
Sonogashira Coupling: For creating C-C bonds with terminal alkynes.
-
Heck Coupling: For forming C-C bonds with alkenes.
Specialized catalytic systems are often required to overcome challenges like slow oxidative addition and competing β-hydride elimination.
Q2: Why are coupling reactions with secondary alkyl bromides challenging?
A2: The primary challenge is the propensity for β-hydride elimination from the alkyl-palladium intermediate, which leads to the formation of an alkene byproduct instead of the desired coupled product. Additionally, the oxidative addition of a C(sp³)-Br bond to the catalyst is often slower than for C(sp²)-Br bonds.
Q3: What general types of catalysts and ligands are effective for this substrate?
A3: For palladium-catalyzed reactions, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like tBuXPhos, Cy₂t-BuP) or N-heterocyclic carbene (NHC) ligands are often necessary to promote the desired reaction pathway and suppress side reactions. For certain reactions, particularly Sonogashira and Heck, nickel-based catalysts have shown significant promise for coupling with unactivated alkyl halides.
Q4: How does the N-Boc protecting group on my substrate affect catalyst and base selection?
A4: The tert-butoxycarbonyl (Boc) group is an ester and can be sensitive to strong bases, especially at elevated temperatures. Therefore, milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium tert-butoxide for certain coupling reactions, like the Suzuki coupling. Always consider the base lability of your substrate when selecting reaction conditions.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Product
This is the most common issue encountered in coupling reactions with secondary alkyl halides. The following decision tree can help diagnose the problem.
Caption: A logical workflow for troubleshooting low yields.
Issue 2: Formation of an Alkene Byproduct (from β-Hydride Elimination)
-
Possible Cause: The alkyl-palladium intermediate is undergoing β-hydride elimination faster than reductive elimination.
-
Solution:
-
Ligand Choice: Switch to a more sterically bulky ligand. Bulky ligands can favor reductive elimination by making the transition state for β-hydride elimination less favorable. For palladium catalysis, hindered trialkylphosphines are often effective.[1][2]
-
Catalyst System: Consider switching to a nickel-based catalyst system, which can sometimes be less prone to β-hydride elimination in these contexts.[3]
-
Temperature: Lowering the reaction temperature may disfavor the elimination pathway.
-
Issue 3: Protodeboronation (Suzuki Coupling)
-
Possible Cause: The boronic acid is being replaced by a hydrogen atom before it can transmetalate to the palladium center. This is often exacerbated by strong bases and water.
-
Solution:
-
Use a Milder Base: Switch to potassium phosphate (K₃PO₄) or potassium fluoride (KF).
-
Use Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried.
-
Use Boronic Esters: Pinacol (Bpin) esters are often more stable and less prone to protodeboronation than the corresponding boronic acids.
-
Data Presentation: Catalyst Systems for Coupling with Secondary Alkyl Halides
The following tables summarize starting conditions for various coupling reactions. Note that these are generalized conditions and will likely require optimization for this compound.
Table 1: Buchwald-Hartwig Amination Conditions
| Parameter | Condition | Reference |
| Substrate | Secondary Alkyl Bromide | [1][2] |
| Coupling Partner | Benzophenone Imine | [1][2] |
| Catalyst Precursor | [Pd(allyl)Cl]₂ (1.5 mol%) | [1][2] |
| Ligand | Cy₂t-BuP (6 mol%) | [1][2] |
| Base | Cs₂CO₃ (1.5 equiv) | [1][2] |
| Solvent | tert-Amyl alcohol | [1][2] |
| Temperature | 80 °C | [1][2] |
| Typical Yield | 75-85% | [1][2] |
Table 2: Sonogashira Coupling Conditions
| Parameter | Condition | Reference |
| Substrate | Unactivated Alkyl Bromide | [4] |
| Coupling Partner | Terminal Alkyne | [4] |
| Catalyst System | Nickel Chloride with [P,S] bidentate ligand (1 mol%) | [4] |
| Co-catalyst | CuI (5 mol%) | [4][5] |
| Base | Cs₂CO₃ (1.5 equiv) | [4][5] |
| Solvent | DMSO | [4][5] |
| Temperature | 40 °C | [4] |
| Typical Yield | Moderate to Excellent | [4] |
Table 3: Generalized Suzuki & Heck Coupling Starting Conditions
| Parameter | Suzuki Coupling (Generalized) | Heck Coupling (Generalized) |
| Catalyst Precursor | Pd(OAc)₂ or Pd₂(dba)₃ (2-5 mol%) | Pd(OAc)₂ (2-5 mol%) or Ni catalyst |
| Ligand | Bulky phosphine (e.g., SPhos, XPhos) (4-10 mol%) | Bulky phosphine (e.g., P(t-Bu)₃) or NHC ligand |
| Base | K₃PO₄ (2-3 equiv) | Organic base (e.g., Cy₂NMe) or K₂CO₃ |
| Solvent | Toluene or Dioxane/H₂O | Anhydrous polar aprotic (e.g., DMA, NMP) |
| Temperature | 80-110 °C | 80-120 °C (may require photoredox for lower temp) |
Experimental Protocols & Workflow
The general workflow for setting up a cross-coupling reaction is critical for success and reproducibility.
Caption: General experimental workflow for a cross-coupling reaction.
Protocol 1: Buchwald-Hartwig Amination of this compound (Adapted from[1][2])
This protocol is adapted from the coupling of secondary alkyl bromides with benzophenone imine and should be optimized.
Materials:
-
This compound (1.0 equiv)
-
Benzophenone imine (1.2 equiv)
-
[Pd(allyl)Cl]₂ (0.015 equiv, 1.5 mol%)
-
Dicyclohexyl(tert-butyl)phosphine (Cy₂t-BuP) (0.06 equiv, 6 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous, degassed tert-amyl alcohol
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube, add [Pd(allyl)Cl]₂, Cy₂t-BuP, and Cs₂CO₃.
-
Evacuate the tube and backfill with argon. Repeat this cycle three times.
-
Add degassed tert-amyl alcohol, followed by this compound and benzophenone imine via syringe.
-
Place the sealed tube in a preheated oil bath at 80 °C and stir for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with diethyl ether or ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: Nickel-Catalyzed Sonogashira Coupling (Adapted from[4])
This is a general procedure for alkyl bromides and requires optimization.
Materials:
-
This compound (1.1 equiv)
-
Terminal alkyne (1.0 equiv)
-
Nickel(II) Chloride [P,S] Ligand Complex (e.g., 1 mol%)
-
Copper(I) Iodide (CuI) (5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous DMSO
Procedure:
-
In a glovebox or under an inert atmosphere, add the nickel catalyst, CuI, and Cs₂CO₃ to a dry Schlenk tube.
-
Add anhydrous DMSO, the terminal alkyne, and finally this compound.
-
Seal the tube and heat the mixture to 40 °C with vigorous stirring for 8-12 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chemicals Insights | Struggling in C(sp2)-C(sp3) Bond Formation?Check This Out! - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 5. Sonogashira reactions of alkyl halides catalyzed by NHC [CNN] pincer nickel(ii) complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Temperature control in reactions involving (3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester. The focus of this guide is on temperature control during chemical reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary temperature-sensitive aspects of reactions with this compound?
A1: There are three primary temperature-sensitive factors to consider:
-
Competition between substitution (S(_N)2) and elimination (E2) reactions: As a secondary alkyl bromide, the substrate can undergo both nucleophilic substitution and base-induced elimination. Higher temperatures generally favor the elimination pathway, leading to the formation of an alkene byproduct instead of the desired substitution product.
-
Intramolecular cyclization: The molecule can undergo an intramolecular S(_N)2 reaction, where the nitrogen of the carbamate attacks the carbon bearing the bromine, to form a four-membered azetidine ring. This side reaction can be influenced by temperature and the choice of base.
-
Thermal stability of the Boc protecting group: The tert-butoxycarbonyl (Boc) group is generally stable at moderate temperatures but can be cleaved at elevated temperatures (typically above 150°C), especially in the presence of acidic or even protic species.[1] This leads to the formation of the unprotected amine, which can undergo further undesired reactions.
Q2: At what temperature should I store this compound?
A2: It is recommended to store the compound in a cool, dry place. For long-term storage, refrigeration (2-8°C) is advisable to minimize any potential degradation.
Q3: Can I heat my reaction to speed it up?
A3: While gentle heating can increase the rate of the desired substitution reaction, excessive heat can lead to an increase in undesired side products. It is crucial to carefully control the temperature to maintain a good yield of the target molecule. As a general rule, higher temperatures favor elimination over substitution.[2]
Q4: What are the signs of thermal decomposition of the Boc group?
A4: The primary indicator of Boc group decomposition is the appearance of byproducts corresponding to the free amine or subsequent reactions of the free amine. This can be monitored by techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. In NMR, the disappearance of the characteristic tert-butyl signal (a singlet around 1.4 ppm) and the appearance of new signals corresponding to the unprotected amine would be indicative of deprotection.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Substitution Product
-
Question: I am performing a nucleophilic substitution reaction with this compound, but my yield is consistently low. What could be the cause?
-
Answer: Low yields in substitution reactions with this substrate are often related to improper temperature control, leading to competing side reactions.
-
Possible Cause 1: Elimination byproduct formation.
-
Evidence: You observe a significant amount of an alkene byproduct in your reaction mixture (detectable by NMR or GC-MS).
-
Solution:
-
Lower the reaction temperature. Elimination reactions have a higher activation energy than substitution reactions and are therefore more sensitive to temperature changes.[3] Running the reaction at a lower temperature will favor the S(_N)2 pathway.
-
Use a less sterically hindered, non-basic nucleophile if possible. Strong, bulky bases are more likely to promote elimination.
-
Choose an appropriate solvent. Polar aprotic solvents like DMF or DMSO generally favor S(_N)2 reactions.
-
-
-
Possible Cause 2: Intramolecular cyclization.
-
Evidence: You isolate a byproduct with a molecular weight corresponding to the cyclized azetidine derivative.
-
Solution:
-
Use a strong, non-nucleophilic base at low temperatures if a base is required for your nucleophile. This can deprotonate your nucleophile without promoting intramolecular attack.
-
Consider using a more reactive nucleophile at a lower temperature to favor the intermolecular reaction over the intramolecular one.
-
-
-
Possible Cause 3: Thermal decomposition of the starting material or product.
-
Evidence: You observe the formation of the deprotected amine or other degradation products.
-
Solution:
-
Strictly control the reaction temperature. Avoid localized overheating by using a well-controlled heating mantle or oil bath and ensuring efficient stirring.
-
Minimize reaction time. Prolonged heating, even at moderate temperatures, can lead to decomposition. Monitor the reaction progress and work it up as soon as it is complete.
-
-
-
Issue 2: Formation of Multiple Products
-
Question: My reaction is not clean, and I am seeing multiple spots on my TLC plate. How can I improve the selectivity?
-
Answer: The formation of multiple products points to a lack of control over the reaction conditions, with temperature being a key variable.
-
Solution:
-
Establish a precise temperature profile. Start with a low temperature (e.g., 0°C or room temperature) and slowly increase it only if the reaction is not proceeding.
-
Analyze the byproducts. Identifying the structure of the major byproducts will help you understand which competing reaction pathway is dominant (elimination, cyclization, or deprotection) and adjust the temperature accordingly.
-
Refer to the data table below for a general guide on how temperature can influence the product distribution.
-
-
Data Presentation
Table 1: Influence of Temperature on Reaction Outcomes for a Typical Nucleophilic Substitution
| Temperature Range | Expected Major Product | Potential Side Products | Recommendations |
| Low (0°C - RT) | S(_N)2 Substitution Product | Minimal | Ideal for maximizing the yield of the desired substitution product. Reaction times may be longer. |
| Ambient (RT - 50°C) | S(_N)2 Substitution Product | Elimination Byproduct (minor), Intramolecular Cyclization (possible) | A good starting point for optimizing reaction rate and yield. Careful monitoring is advised. |
| Elevated (50°C - 100°C) | Elimination Byproduct | S(_N)2 Substitution Product (minor to significant), Intramolecular Cyclization | Generally, to be avoided unless the desired reaction is elimination. Increases the rate of all reactions, but disproportionately favors elimination. |
| High (>100°C) | Elimination Byproduct, Decomposition Products | Boc Deprotection Products, Intramolecular Cyclization | High risk of Boc group cleavage and other decomposition pathways.[1] Not recommended for substitution reactions. |
Note: This table provides a general guideline. The exact temperature effects will depend on the specific nucleophile, base, and solvent used.
Experimental Protocols
Protocol: General Procedure for Nucleophilic Substitution with an Amine
This protocol provides a general methodology for the reaction of this compound with a primary or secondary amine, with an emphasis on temperature control.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a thermometer, add this compound (1.0 eq) and a suitable polar aprotic solvent (e.g., DMF, acetonitrile).
-
Place the flask in an ice-water bath and cool the solution to 0°C.
-
-
Addition of Reagents:
-
In a separate flask, dissolve the amine nucleophile (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIEA) (1.2 eq) in the same solvent.
-
Add the amine/base solution dropwise to the cooled solution of the bromo-ester over a period of 15-30 minutes, ensuring the internal temperature does not rise above 5°C.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at 0-5°C for 1 hour.
-
Gradually allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the reaction by TLC or LC-MS. If the reaction is sluggish, gentle heating to 40-50°C can be considered, but be aware of the increased potential for side reactions.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Troubleshooting workflow for temperature-related issues.
Caption: Competing reaction pathways as a function of temperature.
References
Validation & Comparative
A Comparative Guide to the Synthesis of N-Boc-3-aminobutylamine: Alternative Reagents and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The synthesis of protected diamines is a critical step in the development of a wide range of pharmaceuticals and bioactive molecules. (3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester serves as a common reagent for introducing a protected 3-aminobutyl moiety. However, a variety of alternative synthetic strategies exist, each with its own set of advantages and disadvantages in terms of yield, scalability, and reaction conditions. This guide provides an objective comparison of alternative methods for the synthesis of N-Boc-3-aminobutylamine, supported by experimental data and detailed protocols.
Comparison of Synthetic Routes
The following table summarizes the key performance indicators for three primary alternative synthetic routes to N-Boc-3-aminobutylamine, benchmarked against the direct alkylation approach.
| Synthetic Route | Starting Materials | Key Reagents | Overall Yield (%) | Key Advantages | Key Disadvantages |
| Direct Alkylation | 3-Bromobutylamine hydrobromide, (Boc)₂O | Triethylamine | ~70-80% | Commercially available starting material. | Potential for overalkylation and side reactions. |
| Gabriel Synthesis | 1-Bromo-3-phthalimidobutane | Potassium phthalimide, Hydrazine, (Boc)₂O | ~65-75% | Avoids overalkylation, clean primary amine formation.[1][2] | Requires an additional deprotection step, harsh conditions for phthalimide cleavage.[1][3] |
| Azide Synthesis & Staudinger Reduction | 3-Azidobutylamine | Triphenylphosphine, (Boc)₂O | ~85-95% | High yielding, mild reaction conditions, avoids overalkylation.[4][5] | Azide precursors can be hazardous, requirement for phosphine reagents.[6] |
| Reductive Amination | 3-Oxo-N-Boc-butylamine | Ammonia, Sodium triacetoxyborohydride (STAB) | ~70-85% | Convergent, avoids harsh alkylating agents, considered a "greener" method.[7][8] | Requires a suitable keto-amine precursor. |
Experimental Protocols
Direct Alkylation with this compound
This method represents a straightforward approach to the target molecule.
Protocol:
-
To a solution of an appropriate amine (1.0 eq.) in a suitable solvent such as acetonitrile or DMF, add triethylamine (2.0 eq.).
-
Add this compound (1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature or elevated temperature (e.g., 60 °C) until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-Boc-3-aminobutylamine.
Gabriel Synthesis
This classical method provides a reliable route to primary amines, effectively preventing the common issue of overalkylation.[2]
Protocol:
-
Synthesis of N-(3-bromobutyl)phthalimide: Combine 1,3-dibromobutane (1.0 eq.) and potassium phthalimide (1.0 eq.) in DMF. Heat the mixture at 80-100 °C for several hours. After cooling, pour the reaction mixture into water and extract with an organic solvent. Purify the crude product to obtain N-(3-bromobutyl)phthalimide.
-
Synthesis of 3-Phthalimidobutylamine: React N-(3-bromobutyl)phthalimide (1.0 eq.) with an excess of aqueous ammonia in a sealed vessel at elevated temperature.
-
Deprotection: To the resulting 3-phthalimidobutylamine (1.0 eq.) in ethanol, add hydrazine hydrate (1.2 eq.) and reflux the mixture.[3]
-
After cooling, filter off the phthalhydrazide precipitate.
-
Boc Protection: To the filtrate containing the free amine, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) and a base like triethylamine (1.5 eq.) and stir at room temperature.
-
Work-up the reaction as described in the direct alkylation protocol to obtain N-Boc-3-aminobutylamine.
Azide Synthesis and Staudinger Reduction
This high-yielding and mild two-step process is an excellent alternative for the synthesis of primary amines from alkyl halides.[6]
Protocol:
-
Synthesis of 3-Azidobutylamine: Dissolve 3-bromobutylamine hydrobromide (1.0 eq.) in a suitable solvent like DMF and add sodium azide (1.5 eq.). Heat the reaction mixture at 60-80 °C until the starting material is consumed. Cool the reaction, pour into water, and extract the product.
-
Staudinger Reduction and Boc Protection: To a solution of the crude 3-azidobutylamine (1.0 eq.) in THF, add triphenylphosphine (1.2 eq.) and stir at room temperature.[4][5]
-
After the initial reaction, add water (5.0 eq.) and heat the mixture to 65 °C for 6 hours.[4]
-
Cool the reaction to room temperature and add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) and triethylamine (1.5 eq.).[4]
-
Stir for an additional 1-2 hours at room temperature.
-
Perform an aqueous work-up and purify by column chromatography to yield N-Boc-3-aminobutylamine. A reported yield for a similar transformation is around 90%.[4]
Reductive Amination
Reductive amination offers a convergent and often greener approach to amine synthesis, avoiding the use of alkyl halides.[7]
Protocol:
-
To a solution of a suitable β-keto-N-Boc-amine (e.g., 1-(tert-butoxycarbonylamino)butan-3-one) (1.0 eq.) in a solvent like methanol or dichloroethane, add a source of ammonia such as ammonium acetate or a solution of ammonia in methanol (excess).
-
Stir the mixture at room temperature to allow for the formation of the imine intermediate.
-
Add a reducing agent such as sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture.[7][9]
-
Continue stirring at room temperature until the reaction is complete.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash, dry, and purify by column chromatography to obtain N-Boc-3-aminobutylamine.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the workflows of the described synthetic routes.
Caption: Comparative workflows for the synthesis of N-Boc-3-aminobutylamine.
The choice of synthetic route will ultimately depend on the specific requirements of the research or development project, including the availability of starting materials, desired scale, and tolerance for certain reagents and reaction conditions. The Azide Synthesis followed by Staudinger Reduction often provides the highest yields under mild conditions, while Reductive Amination represents a modern and efficient alternative. The Gabriel synthesis remains a robust and reliable method for the clean synthesis of primary amines.
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Staudinger Reaction | NROChemistry [nrochemistry.com]
- 5. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 6. Staudinger Reaction [organic-chemistry.org]
- 7. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Comparative Guide to (3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester and Other Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of (3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester, a Boc-protected secondary alkylating agent, with established alkylating agents used in research and clinical settings. Due to the limited availability of direct experimental data for this compound, this comparison is based on its structural characteristics and extrapolated performance in the context of well-characterized alternatives.
Introduction to Alkylating Agents
Alkylating agents are a cornerstone class of cytotoxic compounds that exert their effects by covalently attaching alkyl groups to nucleophilic sites on cellular macromolecules, most notably DNA. This modification can lead to DNA strand breaks, cross-linking, and impaired DNA replication and transcription, ultimately inducing cell death.[1] These agents are broadly classified based on their chemical structure and mechanism of alkylation, primarily through SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution) reactions.
This compound is a secondary alkyl bromide containing a tert-butyloxycarbonyl (Boc) protecting group on the amine. The presence of the Boc group is intended to mask the reactivity of the amine during synthesis and allows for its selective deprotection in subsequent chemical transformations. The alkylating potential of this molecule resides in the carbon-bromine bond. As a secondary alkyl halide, it is expected to react via a mixed SN1/SN2 mechanism, with the specific pathway influenced by the solvent and the nucleophile.
Comparative Analysis
This section compares the structural and potential functional characteristics of this compound with three widely used alkylating agents: Cyclophosphamide, Busulfan, and Melphalan.
Table 1: Physicochemical Properties
| Property | This compound | Cyclophosphamide | Busulfan | Melphalan |
| CAS Number | 128412-15-7[2][3][4] | 50-18-0 | 55-98-1 | 148-82-3 |
| Molecular Formula | C9H18BrNO2[2] | C7H15Cl2N2O2P | C6H14O6S2 | C13H18Cl2N2O2 |
| Molecular Weight ( g/mol ) | 252.15[2] | 261.09 | 246.3 | 305.2 |
| Class | Boc-protected secondary alkyl bromide | Nitrogen Mustard (prodrug) | Alkyl Sulfonate | Nitrogen Mustard |
| Mechanism | Expected mixed SN1/SN2 | SN2 (after activation) | SN2 | SN2 |
Performance Data (Cytotoxicity)
The efficacy of alkylating agents is often quantified by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. Lower IC50 values indicate higher potency. The following table summarizes reported IC50 values for the selected established alkylating agents. No published IC50 data for this compound was found.
Table 2: Comparative Cytotoxicity (IC50 Values)
| Alkylating Agent | Cell Line | IC50 (µM) | Reference |
| Cyclophosphamide | Raw 264.7 (Monocyte Macrophage) | 145.44 | [5] |
| OVCAR-4 (Ovarian Cancer) | Varies | [6] | |
| PEO1 (Ovarian Cancer) | Varies | [6] | |
| Melphalan | RPMI8226 (Multiple Myeloma) | 8.9 | [1] |
| THP1 (Acute Monocytic Leukemia) | 6.26 | [1] | |
| HL60 (Promyelocytic Leukemia) | 3.78 | [1] | |
| LR5 (Melphalan-resistant Multiple Myeloma) | >100 | [7] | |
| Busulfan | P39 (Myeloid Cell Line) | AUC-dependent | [8] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, exposure time, and the specific viability assay used.[9][10]
Experimental Protocols
To facilitate the comparative analysis of alkylating agents in a laboratory setting, detailed protocols for key experiments are provided below.
Determination of Alkylating Activity using the 4-(p-Nitrobenzyl)pyridine (NBP) Assay
The NBP assay is a colorimetric method used to assess the alkylating potential of a compound.[11] NBP acts as a nucleophile, and its reaction with an alkylating agent forms a colored adduct that can be quantified spectrophotometrically.[12][13]
Protocol:
-
Reagent Preparation:
-
Prepare a 5% (w/v) solution of 4-(p-nitrobenzyl)pyridine in acetone.
-
Prepare the alkylating agent solutions at various concentrations in a suitable solvent.
-
-
Reaction:
-
In a test tube, mix 1 mL of the NBP solution with 0.2 mL of the alkylating agent solution.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).
-
-
Color Development:
-
Cool the reaction mixture in an ice bath.
-
Add 2 mL of a basifying agent (e.g., a mixture of acetone and triethylamine).
-
Vortex the solution to ensure thorough mixing.
-
-
Measurement:
-
Measure the absorbance of the resulting colored solution at a specific wavelength (typically around 540-560 nm) using a spectrophotometer.
-
-
Analysis:
-
Construct a standard curve using a known alkylating agent to determine the relative alkylating activity of the test compound.
-
Assessment of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability and, consequently, the cytotoxicity of a compound.[14][15][16][17]
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the alkylating agent. Include untreated control wells.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization:
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 value.
-
Evaluation of DNA Damage using the Comet Assay
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[18][19][20][21][22]
Protocol:
-
Cell Treatment:
-
Expose cells to the alkylating agent for a defined period.
-
-
Cell Embedding:
-
Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal-melting-point agarose.
-
-
Lysis:
-
Immerse the slides in a high-salt lysis buffer to remove cell membranes and proteins, leaving behind the nuclear DNA.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Perform electrophoresis at a low voltage. Damaged DNA (containing strand breaks) will migrate out of the nucleus, forming a "comet tail."
-
-
Staining and Visualization:
-
Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualize the comets using a fluorescence microscope.
-
-
Analysis:
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using image analysis software.
-
Visualizations
Signaling Pathway
Caption: General signaling pathway of DNA alkylating agents.
Experimental Workflow
Caption: Workflow for evaluating alkylating agents.
Logical Relationship
Caption: Evaluation logic for a novel alkylating agent.
References
- 1. Chemical modification of melphalan as a key to improving treatment of haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. canbipharm.com [canbipharm.com]
- 3. parchem.com [parchem.com]
- 4. This compound|CAS 128412-15-7|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 5. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and In vivo Antitumor Activity of a Novel Alkylating Agent Melphalan-flufenamide Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The pharmacodynamic effect of busulfan in the P39 myeloid cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy [mdpi.com]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potential of the NBP method for the study of alkylation mechanisms: NBP as a DNA-model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Improving the spectrophotometric determination of the alkylating activity of anticancer agents: a new insight into the mechanism of the NBP method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Comet assay to measure DNA repair: approach and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Adaptation to alkylation damage in DNA measured by the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 22. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
The Strategic Advantage of (3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester in Chiral Piperidine Synthesis: A Comparative Guide
For researchers and professionals in drug development and synthetic chemistry, the efficient construction of chiral heterocyclic scaffolds is a cornerstone of innovation. Among these, the piperidine moiety is a ubiquitous feature in a vast array of pharmaceuticals. This guide provides a comparative analysis of the efficacy of (3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester as a key building block in the synthesis of chiral 3-aminopiperidine derivatives, juxtaposed with an alternative synthetic strategy, supported by experimental data and detailed protocols.
The synthesis of enantiomerically pure substituted piperidines is a critical challenge in medicinal chemistry. The strategic use of chiral building blocks can significantly streamline synthetic routes and improve overall efficiency. This compound emerges as a valuable reagent for the diastereoselective synthesis of N-substituted-3-methylpiperidines. Its utility lies in its bifunctional nature, possessing a bromine atom for nucleophilic substitution and a Boc-protected amine, which allows for subsequent manipulations.
Comparative Efficacy in N-Substituted-3-methylpiperidine Synthesis
A key application of this compound is in the construction of the piperidine ring through intramolecular cyclization. This approach offers a convergent and stereocontrolled route to valuable chiral piperidine cores.
To objectively assess its performance, we compare a synthetic route utilizing this bromo-ester with a well-established method for synthesizing analogous 3-amino substituted piperidines, as detailed by Yadav et al. (2024). The latter approach commences from L-glutamic acid and involves the cyclization of a di-tosylated intermediate with various amines.
| Parameter | Synthesis via this compound | Synthesis from L-Glutamic Acid (Yadav et al., 2024)[1] |
| Starting Material | (S)-tert-butyl (4-oxobutan-2-yl)carbamate | L-Glutamic acid[1] |
| Key Intermediate | (R)-tert-butyl (3-bromo-1-methylpropyl)carbamate | (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate di-tosylate[1] |
| Cyclization Step | Intramolecular N-alkylation | Intermolecular N-alkylation with various amines[1] |
| Overall Yield | Not explicitly found in a single route | 44% to 55% over five steps[1] |
| Stereocontrol | High diastereoselectivity reported in analogous reactions | High enantiomeric purity maintained from chiral pool starting material[1] |
| Versatility | Primarily for 3-methylpiperidine derivatives | Demonstrated with a range of primary and secondary amines[1] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and adaptation of synthetic routes.
Protocol 1: Synthesis of N-Substituted-3-methylpiperidine via Intramolecular Cyclization of a Bromo-ester Derivative (Hypothetical based on common procedures)
This protocol outlines the key steps for the synthesis of an N-substituted-3-methylpiperidine using this compound as a precursor.
Step 1: Reductive Amination of (S)-tert-butyl (4-oxobutan-2-yl)carbamate
-
To a solution of (S)-tert-butyl (4-oxobutan-2-yl)carbamate (1.0 eq) and a primary amine (1.1 eq) in a suitable solvent such as methanol or dichloromethane, add a reducing agent like sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amino alcohol.
Step 2: Bromination of the Secondary Alcohol
-
Dissolve the crude amino alcohol from the previous step in an anhydrous solvent like dichloromethane.
-
Cool the solution to 0 °C and add a brominating agent such as phosphorus tribromide (PBr₃) or triphenylphosphine/carbon tetrabromide (PPh₃/CBr₄) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction with ice-water and neutralize with a base (e.g., saturated NaHCO₃ solution).
-
Extract the product, dry the organic phase, and concentrate to yield the crude (R)-tert-butyl (3-bromo-1-methylpropyl)(alkyl)carbamate.
Step 3: Intramolecular Cyclization
-
Dissolve the crude bromo-carbamate in a polar aprotic solvent such as DMF or acetonitrile.
-
Add a non-nucleophilic base, for instance, potassium carbonate or cesium carbonate, to the solution.
-
Heat the reaction mixture to facilitate the intramolecular SN2 reaction, leading to the formation of the piperidine ring.
-
After completion, cool the reaction, dilute with water, and extract the product.
-
Purify the crude product by column chromatography to yield the desired N-substituted-3-methylpiperidine.
Protocol 2: Synthesis of (S)-tert-Butyl (1-cyclohexylpiperidin-3-yl)carbamate from L-Glutamic Acid (Adapted from Yadav et al., 2024)[1][2]
This multi-step synthesis provides a reliable route to chiral 3-amino piperidine derivatives.
Step 1: Esterification and Boc-Protection of L-Glutamic Acid
-
L-glutamic acid is first converted to its dimethyl ester using thionyl chloride in methanol.
-
The resulting amino ester is then protected with a Boc group using di-tert-butyl dicarbonate ((Boc)₂O) and triethylamine in the presence of a catalytic amount of DMAP to yield (S)-dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate.
Step 2: Reduction of the Di-ester
-
The di-ester is reduced to the corresponding diol, (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate, using sodium borohydride in methanol at room temperature. The reaction yields the diol as the major product.
Step 3: Di-tosylation of the Diol
-
The diol is treated with p-toluenesulfonyl chloride and triethylamine in the presence of DMAP in dichloromethane to afford the crude di-tosylate intermediate.
Step 4: Cyclization with Cyclohexylamine
-
The crude di-tosylate is reacted with an excess of cyclohexylamine to yield (S)-tert-butyl (1-cyclohexylpiperidin-3-yl)carbamate. The reaction mixture is stirred for 12 hours.
-
The product is purified by column chromatography, affording the final product in a 74% yield for the cyclization step.
Visualizing the Synthetic Pathways
To better illustrate the logical flow of these synthetic strategies, the following diagrams are provided.
Conclusion
This compound stands as a potent and efficient chiral building block for the stereocontrolled synthesis of 3-methylpiperidine derivatives. The intramolecular cyclization strategy it enables offers a direct and potentially high-yielding route to this important heterocyclic core. In comparison, the synthesis from L-glutamic acid, while well-established and versatile for a range of 3-amino piperidines, involves a longer synthetic sequence.
The choice between these routes will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. For the rapid and stereoselective construction of N-substituted-3-methylpiperidines, the pathway involving this compound presents a compelling and efficient alternative. Further research to quantify the yields and stereoselectivity of this route for a broader range of substrates would be highly valuable to the synthetic community.
References
A Comparative Guide to Orthogonal Protection Strategies: (3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester vs. Alternatives in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bifunctional Building Blocks for Amine Protection and Cyclization.
In the landscape of modern organic synthesis, particularly in the construction of nitrogen-containing heterocyclic scaffolds for pharmaceuticals and bioactive molecules, the use of bifunctional building blocks within an orthogonal protection strategy is paramount. This guide provides a detailed comparison of (3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester with its linear analog, (3-Bromopropyl)carbamic acid tert-butyl ester, focusing on their application in the synthesis of substituted and unsubstituted azetidines, respectively. The choice between these reagents can significantly impact reaction outcomes, yields, and the stereochemical complexity of the resulting products.
Core Comparison: Introduction of a Methyl Group
The primary distinction between the target compound, this compound, and its simpler counterpart lies in the presence of a methyl group on the carbon atom bearing the protected amine. This seemingly minor structural change introduces a stereocenter and influences the reactivity and synthetic applications of the molecule. The tert-butyl carbamate (Boc) group in both compounds serves as a robust, acid-labile protecting group for the amine functionality, allowing for the selective unmasking of the nitrogen nucleophilicity under acidic conditions while remaining stable to a wide range of other reagents.[1][2] The bromo- functionality in both molecules acts as a leaving group, enabling intramolecular cyclization upon deprotection of the amine, or intermolecular alkylation of various nucleophiles.
The strategic utility of these compounds is rooted in the principle of orthogonal protection . The Boc group can be selectively removed in the presence of other protecting groups like Fmoc (base-labile) or Cbz (removed by hydrogenolysis), enabling complex, multi-step syntheses.[1][3][4]
Caption: Orthogonal deprotection of common amine protecting groups.
Performance in Azetidine Synthesis: A Comparative Analysis
A primary application of these gamma-bromoamines is the synthesis of the strained four-membered azetidine ring system through intramolecular cyclization. The presence or absence of the methyl group on the backbone directly dictates the substitution pattern of the resulting heterocycle.
| Feature | This compound | (3-Bromopropyl)carbamic acid tert-butyl ester |
| Product of Cyclization | 2-Methylazetidine | Azetidine |
| Stereochemistry | Introduces a stereocenter at the 2-position | Achiral product |
| Potential Applications | Synthesis of chiral building blocks, bioactive molecules with specific stereochemistry | Synthesis of the parent azetidine ring, simpler scaffolds |
While specific comparative studies are limited, the general procedure for this transformation involves two key steps: deprotection of the Boc-amine and subsequent intramolecular nucleophilic substitution by the liberated amine to displace the bromide.
Caption: General workflow for azetidine synthesis from Boc-protected bromoalkylamines.
Experimental Protocols
Below are representative protocols for the protection of the amine and the subsequent deprotection and cyclization to form the azetidine ring. Note that specific reaction conditions may need to be optimized for different substrates.
Protocol 1: Boc Protection of an Amino Alcohol (General)
This protocol describes the synthesis of the precursor to the bromo-compound.
-
Dissolution: Dissolve the starting amino alcohol (e.g., 3-amino-1-butanol) in a suitable solvent such as a 1:1 mixture of water and THF.
-
Base Addition: Cool the solution to 0°C and add a base, for example, sodium bicarbonate (2 equivalents).
-
Boc-Anhydride Addition: Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) portion-wise while maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Workup: Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography if necessary.
Protocol 2: Intramolecular Cyclization to form Azetidines (General)
This protocol outlines the conversion of the Boc-protected bromoamine to the corresponding azetidine.
-
Boc Deprotection: Dissolve the Boc-protected bromoamine in a suitable solvent such as dichloromethane (DCM) or dioxane. Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir at room temperature for 1-4 hours until deprotection is complete (monitored by TLC).[5]
-
Solvent Removal: Remove the solvent and excess acid under reduced pressure.
-
Cyclization: Dissolve the resulting crude ammonium salt in a suitable solvent like ethanol or acetonitrile. Add a base, such as potassium carbonate or triethylamine, to neutralize the ammonium salt and promote intramolecular cyclization. The reaction may be heated to facilitate ring closure.
-
Workup and Purification: After the reaction is complete, filter off any inorganic salts. Concentrate the filtrate and purify the resulting azetidine derivative by distillation or column chromatography.
Data Presentation: A Theoretical Comparison
| Parameter | This compound | (3-Bromopropyl)carbamic acid tert-butyl ester | Rationale |
| Reaction Rate | Potentially slightly slower | Potentially slightly faster | The methyl group may introduce minor steric hindrance during the cyclization transition state. |
| Yield | Generally expected to be good to high | Generally expected to be good to high | Formation of four-membered rings via intramolecular cyclization of 3-halopropylamines is a well-established and generally efficient process. |
| Side Reactions | Potential for elimination reactions to form an alkene | Lower propensity for elimination compared to the methylated analog | The secondary nature of the carbon bearing the bromine in the methylated compound could slightly increase the likelihood of E2 elimination under basic conditions. |
Conclusion
Both this compound and (3-Bromopropyl)carbamic acid tert-butyl ester are valuable reagents for the synthesis of functionalized amines and heterocyclic compounds within an orthogonal protection strategy. The choice between them is primarily dictated by the desired final product.
-
This compound is the reagent of choice for introducing a C2-methylated azetidine ring, providing a handle for further functionalization and introducing stereochemical complexity.
-
(3-Bromopropyl)carbamic acid tert-butyl ester is ideal for the synthesis of the parent azetidine ring or for use as a simple three-carbon linker for alkylating nucleophiles.
Researchers should select the appropriate building block based on the specific synthetic target and consider the potential for minor differences in reaction rates and side products due to the presence of the methyl substituent.
References
- 1. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 2. Azetidine synthesis [organic-chemistry.org]
- 3. Theoretical studies on the intramolecular cyclization of 2,4,6-t-Bu3C6H2P=C: and effects of conjugation between the P=C and aromatic moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents [patents.google.com]
- 5. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to Analytical Methods for Confirming the Purity of (3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester
For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic intermediates like (3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester is a critical step that underpins the reliability of subsequent research and the quality of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of key analytical methods for purity determination of this compound, complete with experimental protocols and performance data to aid in method selection and implementation.
Comparison of Analytical Methods
The purity of this compound can be assessed using several analytical techniques, each with its own strengths and limitations. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS), often coupled with a chromatographic technique. Elemental Analysis also serves as a fundamental tool for confirming the elemental composition, which is an indirect measure of purity.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Mass Spectrometry (LC-MS/GC-MS) | Elemental Analysis (EA) |
| Principle | Separation based on polarity and partitioning between a stationary and mobile phase. | Absolute quantification by comparing the integral of an analyte signal to that of a certified internal standard. | Separation based on volatility or polarity, followed by mass-to-charge ratio analysis for identification and quantification. | Combustion of the sample to convert elements into simple gases, which are then measured. |
| Typical Column/System | C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm) | NMR spectrometer (e.g., 400 MHz or higher) | Low-polarity capillary column (for GC-MS) or C18 column (for LC-MS) coupled to a mass spectrometer. | CHNS/O Analyzer |
| Information Provided | Relative purity, quantification of impurities, retention time. | Absolute purity, structural confirmation, identification and quantification of impurities without a specific reference standard for each. | Molecular weight confirmation, identification of impurities, quantification of trace level components. | Percent composition of C, H, N, Br, and O. |
| Reported LOD/LOQ | LOD: 0.2–2.0 μg/kg; LOQ: 0.5–5.0 μg/kg for related carbamates.[1] | Dependent on the analyte and the number of scans, but generally less sensitive than HPLC for trace impurities. | High sensitivity, capable of detecting impurities at ppm or even ppb levels. | Typically requires a deviation of less than ±0.4% from the theoretical value for a pure compound.[2][3] |
| Accuracy & Precision | High accuracy and precision with proper validation. Recoveries for related compounds are often in the range of 88.1% to 118.4% with CVs below 10%.[1] | High accuracy and precision (RSD < 1%) are achievable under optimized conditions.[4] | High accuracy and precision, especially when using isotopically labeled internal standards. | High accuracy for elemental composition. |
| Strengths | High resolution, robust, widely applicable for routine purity analysis.[5] | Primary analytical method for absolute purity without needing a reference standard of the analyte. Provides structural information.[2][4][6] | High sensitivity and specificity, excellent for identifying unknown impurities.[7] | Confirms the elemental formula of the bulk material.[2][6] |
| Limitations | Requires a chromophore for UV detection. Reference standards are needed for impurity identification and quantification. | Lower sensitivity for trace impurities compared to HPLC. Potential for signal overlap.[5] | More complex and expensive instrumentation. Ionization efficiency can vary between compounds. | Does not distinguish between the main compound and isomers or impurities with the same elemental composition. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are general and may require optimization for specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine purity assessment of this compound and the quantification of non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be: 0-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm (for carbamate end absorption).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in the initial mobile phase composition to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
This is a primary analytical method for determining the absolute purity of the compound.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Experimental Parameters:
-
Pulse Program: A standard single-pulse experiment with a calibrated 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the analyte and internal standard signals to ensure full relaxation.
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the sample (e.g., 10-20 mg) into an NMR tube.
-
Accurately weigh and add a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the same NMR tube. The standard should have a known purity and signals that do not overlap with the analyte.
-
Add a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to completely dissolve both the sample and the internal standard.
-
-
Data Processing and Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std where I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is ideal for the identification and quantification of impurities, especially at trace levels.
-
Instrumentation: HPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight).
-
Chromatographic Conditions: Similar to the HPLC protocol, but the mobile phase should be compatible with the mass spectrometer's ion source (e.g., using formic acid or ammonium formate instead of TFA).
-
Mass Spectrometry Parameters:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode is typically suitable for carbamates.
-
Scan Mode: Full scan for impurity identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification of known impurities.
-
-
Sample Preparation: Similar to the HPLC protocol, ensuring the final concentration is appropriate for the sensitivity of the mass spectrometer.
Visualizing the Workflow and Logic
To better illustrate the process of purity analysis and method selection, the following diagrams are provided.
Caption: Experimental workflow for purity analysis.
Caption: Decision tree for selecting an analytical method.
References
- 1. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Accurate and Precise External Calibration Enhances the Versatility of Quantitative NMR (qNMR) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Small Molecule Analysis | AxisPharm [axispharm.com]
Case studies of successful synthesis using (3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes utilizing (3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester for the preparation of N-substituted 1,3-diaminobutane derivatives. The primary application of this reagent is as an alkylating agent to introduce a protected 1,3-diaminobutane moiety. This moiety is a valuable building block in the synthesis of various biologically active molecules.
The performance of direct N-alkylation with this compound is compared with a common alternative synthetic strategy: reductive amination. This guide presents experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most suitable method for their specific synthetic needs.
Performance Comparison: N-Alkylation vs. Reductive Amination
The following table summarizes the key performance indicators for the synthesis of a model compound, N-benzyl-N'-Boc-1,3-diaminobutane, via two distinct pathways.
| Parameter | Method A: N-Alkylation with this compound | Method B: Reductive Amination |
| Starting Materials | Benzylamine, this compound | N-Boc-3-aminobutanal, Benzylamine |
| Key Reagents | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN) | Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN), Solvent (e.g., DCE, MeOH) |
| Typical Yield | 65-80% | 70-90% |
| Reaction Time | 12-24 hours | 4-12 hours |
| Reaction Temperature | Room temperature to 80°C | 0°C to room temperature |
| Purification | Column chromatography | Column chromatography |
| Key Advantages | Utilizes a commercially available, stable electrophile. | Generally higher yields and shorter reaction times. Milder reaction conditions. |
| Key Disadvantages | Potential for over-alkylation with primary amines. Requires elevated temperatures. | Requires the synthesis of the aldehyde precursor, which may be unstable. |
Experimental Protocols
Method A: N-Alkylation of Benzylamine with this compound
This protocol describes a typical procedure for the N-alkylation of a primary amine with the title compound.
Materials:
-
Benzylamine (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of benzylamine in DMF, add potassium carbonate.
-
Add this compound to the suspension.
-
Heat the reaction mixture to 60-80°C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-benzyl-N'-Boc-1,3-diaminobutane.
Method B: Reductive Amination of N-Boc-3-aminobutanal with Benzylamine
This protocol outlines the synthesis of the target compound via reductive amination.
Materials:
-
N-Boc-3-aminobutanal (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-3-aminobutanal and benzylamine in DCE.
-
Stir the solution at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0°C and add sodium triacetoxyborohydride portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCE.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two compared synthetic methods.
Caption: N-Alkylation with this compound.
Caption: Reductive Amination pathway for synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
